4-Acetoxy-4'-fluorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOBILDXRLBYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641694 | |
| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133830-31-6 | |
| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-acetoxy-4'-fluorobenzophenone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-4'-fluorobenzophenone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document details a plausible synthetic route, outlines robust experimental protocols for its characterization, and presents predicted spectral data to aid in its identification and purification. The information herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, underpinned by established chemical principles and validated experimental methodologies.
Introduction
Benzophenone and its derivatives are a well-established class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzophenones attractive targets in drug discovery. The further addition of an acetoxy group can serve as a pro-drug moiety, potentially improving bioavailability, or act as a key intermediate for further chemical transformations.
This guide focuses on the specific, yet not widely documented, compound this compound. In the absence of extensive published data, this document serves as a predictive and methodological resource. We will explore its postulated properties based on the known characteristics of its constituent moieties: the 4-fluorobenzophenone core and the acetoxy functional group. Furthermore, we will provide detailed experimental protocols that are self-validating and grounded in established laboratory practices, enabling researchers to synthesize and characterize this compound with a high degree of confidence.
Postulated Physicochemical Properties
The physicochemical properties of this compound can be predicted by considering the additive properties of its structural components. The core structure is 4-fluorobenzophenone, with an acetoxy group at the 4-position of one of the phenyl rings.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁FO₃ | Derived from the chemical structure. |
| Molecular Weight | 258.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar benzophenone derivatives. |
| Melting Point | Expected to be a sharp melting point, likely in the range of 80-120 °C | The introduction of the acetoxy group will alter the crystal lattice energy compared to 4-hydroxy-4'-fluorobenzophenone (m.p. 168-171 °C). A precise value requires experimental determination. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | The ester functionality and the overall aromatic character suggest poor aqueous solubility. The presence of the polar carbonyl and ester groups should allow for solubility in moderately polar organic solvents. |
| Lipophilicity (LogP) | Predicted to be higher than 4-hydroxy-4'-fluorobenzophenone | The acetylation of the hydroxyl group increases the nonpolar character of the molecule, thereby increasing its lipophilicity. |
Synthesis and Purification
A reliable synthetic route to this compound involves a two-step process: the synthesis of the precursor 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.
Synthesis of 4-hydroxy-4'-fluorobenzophenone
The precursor can be synthesized via a Friedel-Crafts acylation reaction between 4-hydroxybenzoic acid and fluorobenzene.[1]
Caption: Proposed synthesis of 4-hydroxy-4'-fluorobenzophenone.
Acetylation of 4-hydroxy-4'-fluorobenzophenone
The acetylation of the phenolic hydroxyl group can be achieved using acetic anhydride in the presence of a base catalyst such as pyridine or triethylamine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-4'-fluorobenzophenone in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Reagents: To the stirred solution, add 1.5 equivalents of acetic anhydride followed by a catalytic amount (0.1 equivalents) of a base like pyridine (if not used as the solvent).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If dichloromethane was used as the solvent, wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. If pyridine was the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath once it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: General workflow for the purification by recrystallization.
Experimental Characterization
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range typically indicates the presence of impurities.
-
Sample Preparation: Place a small amount of the dried, purified crystals into a capillary tube, sealed at one end.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C per minute) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Solubility Assessment
A qualitative assessment of solubility in various solvents can provide insights into the polarity of the compound.
-
Sample Preparation: To a series of small test tubes, add approximately 10 mg of the compound.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexanes).
-
Observation: Agitate the tubes and observe whether the solid dissolves completely, partially, or not at all at room temperature.
Predicted Spectroscopic Data
The following spectral data are predicted for this compound and can be used to confirm its identity after synthesis.
¹H NMR Spectroscopy
-
Aromatic Protons (8H): Multiple signals are expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the fluorinated ring will likely appear as doublets or triplets due to coupling with the fluorine atom. The protons on the acetoxy-substituted ring will also show characteristic splitting patterns.
-
Acetoxy Protons (3H): A sharp singlet is expected around δ 2.3 ppm, corresponding to the methyl protons of the acetoxy group.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals are expected for the two carbonyl carbons: one for the benzophenone ketone (around δ 195 ppm) and one for the ester of the acetoxy group (around δ 169 ppm).
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (J_C-F).
-
Acetoxy Methyl Carbon: A signal around δ 21 ppm is expected for the methyl carbon of the acetoxy group.
Infrared (IR) Spectroscopy
-
C=O Stretching: Two strong absorption bands are predicted in the carbonyl region. The ketone C=O stretch is expected around 1660 cm⁻¹, and the ester C=O stretch of the acetoxy group should appear at a higher frequency, around 1760 cm⁻¹.
-
C-O Stretching: A strong absorption band for the C-O stretching of the ester is expected in the region of 1200-1100 cm⁻¹.
-
C-F Stretching: A strong absorption band for the C-F stretch is expected around 1230 cm⁻¹.
-
Aromatic C-H Stretching: Signals are expected just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple absorptions are expected in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 258.25.
-
Fragmentation Pattern: Characteristic fragmentation patterns are expected. A prominent fragment would likely be the loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment at m/z = 215. Another common fragmentation would be the loss of the acetoxy group (CH₃COO•, 59 Da) to give a fragment at m/z = 199. The benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the fluorobenzoyl cation (FC₆H₄CO⁺) at m/z = 123 are also expected fragments.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for 4-fluorobenzophenone, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound. By leveraging the known chemistry of its constituent parts, we have postulated its key physicochemical properties and provided detailed, actionable protocols for its experimental validation. The predicted spectral data serves as a benchmark for structural confirmation. This document is intended to empower researchers and scientists in their exploration of this promising compound and to facilitate its application in drug development and materials science.
References
- Process for the preparation of 4-hydroxybenzophenones.
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An In-depth Technical Guide to 4-acetoxy-4'-fluorobenzophenone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The strategic functionalization of the two phenyl rings of the benzophenone core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 4-acetoxy-4'-fluorobenzophenone, a compound with potential as a versatile intermediate in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a diaryl ketone featuring a benzophenone core substituted with an acetoxy group at the 4-position of one phenyl ring and a fluorine atom at the 4'-position of the other. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the acetoxy group can serve as a pro-drug moiety or a key pharmacophore element.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| CAS Number | Not assigned |
| Molecular Formula | C₁₅H₁₁FO₃ |
| Molecular Weight | 258.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 80-100 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. |
Synthesis of this compound
A reliable and efficient two-step synthesis of this compound is proposed, starting from commercially available reagents. The first step involves the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride to produce the key intermediate, 4-fluoro-4'-hydroxybenzophenone. The second step is the acetylation of the hydroxyl group of this intermediate using acetic anhydride.
Caption: Proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 4-Fluoro-4'-hydroxybenzophenone
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. In this step, phenol is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension. Subsequently, add phenol (1.0 equivalent) dissolved in the same solvent dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-fluoro-4'-hydroxybenzophenone as a solid.[4]
Table 2: Properties of 4-Fluoro-4'-hydroxybenzophenone
| Property | Value | Source |
| CAS Number | 25913-05-7 | [5] |
| Molecular Formula | C₁₃H₉FO₂ | [5] |
| Molecular Weight | 216.21 g/mol | [6] |
| Appearance | White to light yellow powder | [7] |
| Melting Point | 168 - 171 °C | [7] |
Step 2: Acetylation of 4-Fluoro-4'-hydroxybenzophenone
The hydroxyl group of the intermediate is then acetylated using acetic anhydride in the presence of a base catalyst like pyridine.[8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-4'-hydroxybenzophenone (1.0 equivalent) in pyridine.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water and stir until the excess acetic anhydride is hydrolyzed. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]
Characterization of this compound
As this compound is not well-documented, a full suite of analytical techniques should be employed for its characterization. Below are the predicted spectroscopic data based on its structure and known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the fluoro-substituted ring will appear as a doublet of doublets due to coupling with the fluorine atom and adjacent protons. The protons on the acetoxy-substituted ring will appear as two doublets. The methyl protons of the acetoxy group will be a sharp singlet.
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the carbons of the two phenyl rings, and the carbons of the acetoxy group. The carbon atoms on the fluoro-substituted ring will show coupling with the fluorine atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale for Prediction |
| H-2', H-6' | 7.80-7.90 (dd) | 132.5 (d) | Protons ortho to the carbonyl and coupled to fluorine. |
| H-3', H-5' | 7.15-7.25 (t) | 115.8 (d) | Protons meta to the carbonyl and coupled to fluorine. |
| H-2, H-6 | 7.75-7.85 (d) | 130.5 | Protons ortho to the carbonyl. |
| H-3, H-5 | 7.20-7.30 (d) | 121.5 | Protons meta to the carbonyl and ortho to the acetoxy group. |
| -OCOCH₃ | 2.30-2.35 (s) | 21.1 | Methyl protons of the acetoxy group. |
| C=O | - | 195.0 | Typical chemical shift for a diaryl ketone carbonyl carbon. |
| C-4' | - | 165.5 (d) | Carbon attached to fluorine, showing a large C-F coupling constant. |
| C-1' | - | 133.0 | Quaternary carbon of the fluoro-substituted ring. |
| C-1 | - | 135.0 | Quaternary carbon of the acetoxy-substituted ring. |
| C-4 | - | 155.0 | Carbon attached to the acetoxy group. |
| -OC OCH₃ | - | 169.0 | Carbonyl carbon of the acetoxy group. |
Note: Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. d denotes a doublet, t a triplet, dd a doublet of doublets, and s a singlet.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching of the ketone and the ester, as well as C-F and C-O bond vibrations.
Table 4: Predicted Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1765 | Strong | C=O stretching (ester carbonyl) |
| ~1660 | Strong | C=O stretching (ketone carbonyl)[11] |
| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1200 | Strong | C-O stretching (ester) |
| ~1150 | Strong | C-F stretching |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 258. The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the ketone carbonyl and the loss of the acetoxy group.[12]
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 258 | [M]⁺ (Molecular ion) |
| 216 | [M - CH₂CO]⁺ |
| 199 | [M - OCOCH₃]⁺ |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [FC₆H₄]⁺ |
Potential Applications in Drug Development
The benzophenone scaffold is a cornerstone in modern drug discovery.[1][2] The unique substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds for biological screening.
-
Pro-drug Design: The acetoxy group can be designed to be cleaved in vivo by esterases, releasing a potentially more active 4-hydroxy metabolite.
-
Scaffold for Synthesis: The ketone functionality can be a handle for further chemical modifications, such as reduction to an alcohol or conversion to an oxime, to explore different chemical spaces.
-
Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity of the final drug candidate.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the predicted analytical data, researchers can confidently prepare and validate this compound for use in their research programs. The versatile nature of its structure suggests that this compound holds significant promise as a key intermediate for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases where benzophenone derivatives have shown considerable activity.
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]
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ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]
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YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 4-Acetoxy-4'-fluorobenzophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This technical guide focuses on a specific, lesser-studied derivative, 4-acetoxy-4'-fluorobenzophenone. While direct biological data for this compound is scarce, its structural features—notably the fluorine substitution and the acetoxy group—suggest significant therapeutic potential. The acetoxy group may function as a prodrug, undergoing in vivo hydrolysis to the corresponding biologically active 4-hydroxy-4'-fluorobenzophenone.[3] This guide provides a comprehensive exploration of the predicted biological activities of this compound, underpinned by a strong scientific rationale. It further presents detailed, field-proven experimental protocols for the systematic investigation of its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Promise of a Benzophenone Derivative
Benzophenones are a class of aromatic ketones that have garnered significant attention in the field of drug discovery.[2] Their inherent chemical stability and the ease with which their structures can be modified make them ideal candidates for the development of novel therapeutic agents. The introduction of various substituents onto the phenyl rings can dramatically influence their biological activity, leading to compounds with enhanced potency and selectivity.[4]
This compound is a synthetic benzophenone derivative. The presence of a fluorine atom at the 4'-position is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] Furthermore, the 4-acetoxy group can be readily hydrolyzed by esterases in the body to yield the corresponding phenol, 4-hydroxy-4'-fluorobenzophenone.[3] This phenolic derivative is known to be a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] This prodrug strategy could potentially improve the pharmacokinetic profile of the active phenolic compound.
This guide will delve into the theoretical and practical aspects of evaluating the biological potential of this compound.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO₃ | N/A |
| Molecular Weight | 258.25 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water (predicted) | N/A |
| SMILES | O=C(C1=CC=C(F)C=C1)C2=CC=C(OC(C)=O)C=C2 | N/A |
Synthesis Note: The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of anisole with 4-fluorobenzoyl chloride, followed by demethylation to the corresponding phenol (4-hydroxy-4'-fluorobenzophenone) and subsequent acetylation.[7]
Predicted Biological Activities and Mechanistic Rationale
The benzophenone scaffold is known to interact with a variety of biological targets. Based on the activities of structurally related compounds, we can predict several potential biological activities for this compound.
Anticancer Activity
Numerous benzophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.[9]
-
Causality: The planar structure of the benzophenone core allows for intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell survival. The fluorine substituent can enhance this interaction.
-
Experimental Validation: The anticancer potential can be initially screened using a cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.[10]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Benzophenone derivatives, such as ketoprofen, are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.
-
Causality: The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit enzymes like COX and 5-lipoxygenase (5-LOX) or to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[11][12]
-
Experimental Validation: The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[13]
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzophenone derivatives have shown promising activity against a range of bacteria and fungi.[1]
-
Causality: The antimicrobial action of benzophenones is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.[14]
-
Experimental Validation: The antimicrobial activity can be determined using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[15][16]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties.[17]
-
Causality: The hydroxyl group of the hydrolyzed form, 4-hydroxy-4'-fluorobenzophenone, can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[18]
-
Experimental Validation: The antioxidant potential can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[19]
Experimental Protocols for Biological Evaluation
The following protocols provide a robust framework for the initial in vitro screening of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control and an LPS-stimulated control without the test compound.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify the nitrite concentration.[12]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.[20]
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[19]
Step-by-Step Methodology:
-
Compound Preparation: Prepare various concentrations of this compound in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM). Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[19]
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be presented in clearly structured tables for easy comparison. For example, IC₅₀ values for cytotoxicity and antioxidant activity, and MIC values for antimicrobial activity should be tabulated. Results should be expressed as the mean ± standard deviation of at least three independent experiments. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
Conclusion and Future Directions
While this compound remains a relatively unexplored compound, its structural similarity to other biologically active benzophenones suggests a high potential for therapeutic applications. The experimental framework provided in this guide offers a systematic approach to elucidating its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies and mechanism of action studies, to fully characterize the therapeutic potential of this promising molecule.
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The Medicinal Chemistry of 4-acetoxy-4'-fluorobenzophenone and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine and acetoxy functionalities can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide provides a comprehensive literature review on 4-acetoxy-4'-fluorobenzophenone and its analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the benzophenone framework.
Introduction: The Versatility of the Benzophenone Scaffold
Benzophenones are a class of aromatic ketones that have garnered significant attention in the field of medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[2][3] The structural versatility of the benzophenone core allows for extensive functionalization of its two phenyl rings, leading to a diverse array of pharmacological activities.[4] The incorporation of a fluorine atom, a common strategy in drug design, can enhance metabolic stability, binding affinity, and bioavailability.[5] Similarly, the introduction of an acetoxy group can influence solubility and act as a potential prodrug moiety, releasing a free hydroxyl group upon in vivo hydrolysis.
This guide will specifically delve into the synthesis and biological profile of this compound, a representative member of this promising class of compounds, and its structurally related analogs.
Synthesis of this compound and its Precursor
The synthesis of this compound is typically achieved through a two-step process: the formation of its precursor, 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.
Synthesis of 4-hydroxy-4'-fluorobenzophenone via Friedel-Crafts Acylation
The primary method for the synthesis of 4-hydroxy-4'-fluorobenzophenone is the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.[1][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 equivalents). Stir the mixture until the AlCl₃ has dissolved.
-
Acylating Agent Addition: Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst.
-
Excess Lewis Acid: More than one equivalent of AlCl₃ is often required because it can complex with both the carbonyl oxygen of the product and the hydroxyl group of the phenol.
-
Controlled Addition: The dropwise addition of the acylating agent at low temperature helps to control the exothermic reaction and prevent unwanted side reactions.
Diagram of the Friedel-Crafts Acylation Workflow:
Sources
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An In-depth Technical Guide to 4-acetoxy-4'-fluorobenzophenone: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-acetoxy-4'-fluorobenzophenone, a derivative of the well-established class of benzophenones. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its scientific context is rooted in the broader exploration of fluorinated benzophenones. These compounds have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics, making them valuable in medicinal chemistry and materials science. This document will therefore focus on the logical synthesis, based on established chemical principles, and the potential applications of this compound, drawing parallels from its parent compounds.
The Strategic Importance of Fluorinated Benzophenones: A Brief Historical Context
The introduction of fluorine into organic molecules has been a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. In the context of benzophenones, the presence of a fluorine atom can significantly influence the molecule's properties. For instance, 4,4'-difluorobenzophenone is a key precursor in the synthesis of high-performance polymers like PEEK (polyetherether ketone), valued for its exceptional thermal and chemical resistance.[1] The broader class of benzophenones is also recognized for its photosensitive properties, finding applications as photocatalysts in various organic reactions.[2]
The journey to a molecule like this compound is therefore not an isolated event, but rather a logical step in the molecular design of compounds with tailored properties. The addition of an acetoxy group to a fluorinated benzophenone core introduces another layer of functionality, potentially modulating its biological activity or serving as a protected hydroxyl group for further chemical transformations.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthesis of this compound involves a two-step process, starting with the preparation of its precursor, 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.
Step 1: Synthesis of 4-hydroxy-4'-fluorobenzophenone
The synthesis of the intermediate, 4-hydroxy-4'-fluorobenzophenone, can be achieved via a Friedel-Crafts acylation reaction. This classic and versatile method for forming carbon-carbon bonds is widely used in the synthesis of aromatic ketones. Several approaches to this synthesis have been documented for analogous compounds.[3][4] One common method involves the reaction of phenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]
An alternative and often high-yielding method involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of anhydrous hydrogen fluoride and boron trifluoride. While effective, this method involves hazardous reagents requiring specialized handling.[2][4] A more accessible laboratory-scale synthesis is the Fries rearrangement of phenyl p-chlorobenzoate, which can be adapted using the appropriate fluorinated starting materials.[5]
Experimental Protocol: Friedel-Crafts Acylation for 4-hydroxy-4'-fluorobenzophenone
This protocol outlines a representative procedure for the synthesis of 4-hydroxy-4'-fluorobenzophenone.
Materials:
-
Phenol
-
4-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Once the addition of phenol is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-hydroxy-4'-fluorobenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, aluminum chloride, reacts violently with water, which would deactivate it and inhibit the reaction.
-
Low-Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of undesired side products.
-
Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted aluminum salts. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.
Diagram of Synthesis Pathway for 4-hydroxy-4'-fluorobenzophenone:
Caption: Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.
Step 2: Acetylation of 4-hydroxy-4'-fluorobenzophenone
The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 4-hydroxy-4'-fluorobenzophenone. This is a standard esterification reaction, which can be readily achieved using acetic anhydride, often in the presence of a base catalyst like pyridine or a catalytic amount of sulfuric acid.[1]
Experimental Protocol: Acetylation of 4-hydroxy-4'-fluorobenzophenone
Materials:
-
4-hydroxy-4'-fluorobenzophenone
-
Acetic anhydride
-
Pyridine (anhydrous) or a catalytic amount of concentrated sulfuric acid
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-4'-fluorobenzophenone (1.0 equivalent) in an excess of acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops) or use pyridine as both the catalyst and solvent.
-
If using sulfuric acid, gently warm the mixture to 50-60 °C for 15-30 minutes. If using pyridine, the reaction may proceed at room temperature or with gentle warming.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to obtain the purified product.
Causality in Experimental Choices:
-
Acetylating Agent: Acetic anhydride is an effective and readily available acetylating agent.
-
Catalyst: The catalyst (acid or base) activates the reactants. Sulfuric acid protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.
-
Precipitation in Water: Pouring the reaction mixture into water serves to precipitate the less polar product and hydrolyze the excess reactive acetic anhydride.
Diagram of Synthesis Pathway for this compound:
Sources
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A Theoretical and Computational Guide to 4-Acetoxy-4'-Fluorobenzophenone: Exploring Molecular Structure, Spectroscopic Signatures, and Nonlinear Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 4-acetoxy-4'-fluorobenzophenone, a derivative of benzophenone with potential applications in materials science and drug development. In the absence of direct computational studies on this specific molecule, this guide leverages a detailed density functional theory (DFT) analysis of the closely related analogue, 4-fluoro-4'-hydroxybenzophenone, to infer and discuss its structural, vibrational, electronic, and nonlinear optical (NLO) properties. This guide is structured to provide not only theoretical data but also the causal reasoning behind the computational choices and a practical framework for the synthesis and experimental characterization of the title compound.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. The introduction of various functional groups onto the benzophenone core can dramatically alter its physicochemical properties, including its absorption of light, electronic structure, and biological activity. The subject of this guide, this compound, incorporates a fluorine atom and an acetoxy group, which are known to modulate properties such as metabolic stability and receptor binding affinity in drug candidates.[1]
The fluorine atom, with its high electronegativity, can influence the molecule's electronic distribution and intermolecular interactions. The acetoxy group, an ester, presents a different electronic and steric profile compared to a hydroxyl group, which can impact the molecule's reactivity and spectroscopic signature. Understanding these properties at a molecular level is crucial for the rational design of new materials and therapeutic agents.
The Computational Approach: A Window into Molecular Properties
To elucidate the properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.[2]
The Rationale for DFT
DFT is employed to solve the Schrödinger equation for a multi-electron system, which allows for the calculation of a molecule's electronic structure and, from that, a wide range of its properties. The choice of the functional and basis set is critical for obtaining accurate results. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice. It combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The 6-311++G(d,p) basis set is often used in conjunction with B3LYP, as it provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and excited states.[2]
The following workflow outlines the typical computational investigation of a molecule like this compound.
Caption: A typical workflow for the computational analysis of a molecule.
Molecular Geometry and Structural Parameters
The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.
Based on the optimized structure of the analogous 4-fluoro-4'-hydroxybenzophenone, we can predict that this compound will also adopt a non-planar conformation. The two phenyl rings are expected to be twisted with respect to the carbonyl group, which is a characteristic feature of benzophenones.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value | Justification |
| C=O bond length | ~1.23 Å | Typical double bond character of a ketone. |
| C-F bond length | ~1.35 Å | Standard bond length for a C-F bond on an aromatic ring. |
| Phenyl ring dihedral angle | 30-40° | Steric hindrance between the ortho-hydrogens of the phenyl rings prevents a planar structure. |
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Key Vibrational Modes
For this compound, several key vibrational modes can be predicted:
-
C=O Stretching: A strong absorption band is expected in the FT-IR spectrum around 1650-1670 cm⁻¹ for the benzophenone carbonyl group and another strong band around 1760-1770 cm⁻¹ for the ester carbonyl of the acetoxy group.
-
C-F Stretching: A strong band in the FT-IR spectrum between 1250 and 1000 cm⁻¹ is characteristic of the C-F bond.
-
Aromatic C=C Stretching: Multiple bands in the region of 1600-1450 cm⁻¹ will be present due to the stretching vibrations of the carbon-carbon bonds in the two phenyl rings.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group in the acetoxy moiety will be observed around 2950-2850 cm⁻¹.
Electronic Properties: Understanding Reactivity and Spectra
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to understanding its reactivity and its interaction with light.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests that the molecule is more easily excited and therefore more reactive.
For this compound, the HOMO is expected to be localized on the phenyl ring bearing the electron-donating acetoxy group, while the LUMO is likely to be distributed over the benzophenone core, including the electron-withdrawing carbonyl group and the fluorinated phenyl ring.
Caption: Energy diagram of HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the carbonyl and acetoxy groups, as well as the fluorine atom. These regions are prone to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, indicating sites for nucleophilic attack.
Nonlinear Optical (NLO) Properties: Materials of the Future
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data storage, telecommunications, and frequency conversion. Molecules with large hyperpolarizability values are promising candidates for NLO applications.
The NLO properties of a molecule are related to its response to an external electric field. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. For a molecule to have a non-zero β value, it must possess a degree of charge asymmetry, often achieved by having electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the acetoxy group acts as an electron donor and the fluorobenzoyl moiety as an electron acceptor, creating the potential for NLO activity.
Table 2: Predicted NLO Properties of this compound
| Property | Predicted Value | Significance |
| Dipole Moment (μ) | Moderate | Indicates charge separation in the molecule. |
| Polarizability (α) | High | Measures the ease of distortion of the electron cloud. |
| First Hyperpolarizability (β) | Significant | Suggests potential for second-order NLO applications. |
Synthesis and Experimental Characterization: From Theory to Practice
While computational studies provide invaluable insights, experimental validation is essential. The following section outlines a plausible synthetic route and the necessary characterization techniques for this compound.
Proposed Synthesis
A likely synthetic route to this compound is a two-step process starting from 4-fluoro-4'-hydroxybenzophenone.
-
Friedel-Crafts Acylation: 4-Fluorobenzoyl chloride can be reacted with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-fluoro-4'-hydroxybenzophenone.
-
Acetylation: The resulting 4-fluoro-4'-hydroxybenzophenone can then be acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-fluoro-4'-hydroxybenzophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 4-fluorobenzoyl chloride (1.0 eq.) dropwise.
-
To this mixture, add phenol (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-fluoro-4'-hydroxybenzophenone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add acetic anhydride (1.5 eq.) and a catalytic amount of a base (if not using pyridine as the solvent).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will be used to identify the characteristic functional groups, particularly the carbonyls of the ketone and the ester, and the C-F bond.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern.
-
UV-Visible (UV-Vis) Spectroscopy: Will reveal the electronic absorption properties of the molecule, which can be correlated with the calculated HOMO-LUMO gap.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique will provide the definitive molecular and crystal structure, allowing for direct comparison with the computationally optimized geometry.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By leveraging computational data from a close analogue, we have predicted its structural, vibrational, electronic, and nonlinear optical characteristics. The provided synthetic and characterization protocols offer a practical path for experimental validation of these theoretical insights.
Future research should focus on the actual synthesis and experimental characterization of this compound to confirm the predictions made in this guide. Furthermore, exploring the biological activity of this compound, particularly in the context of drug development, could be a fruitful avenue for investigation, given the prevalence of the benzophenone scaffold in medicinal chemistry. The potential NLO properties also warrant further experimental investigation to assess its suitability for applications in materials science.
References
-
Pegu, D., Deb, J., Van Alsenoy, C., & Sarkar, U. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters, 50(4), 232-243. [Link]
-
PubChem. (n.d.). 4-Fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-hydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.
- Boyd, R. W. (2008). Nonlinear Optics (3rd ed.). Academic Press.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
Sources
An In-Depth Technical Guide to the Solubility and Stability Profile of 4-acetoxy-4'-fluorobenzophenone for Preformulation and Drug Development
Introduction
In the landscape of modern drug discovery, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is a prerequisite for successful development. The journey from a promising lead compound to a viable drug product is critically dependent on early, robust characterization of properties such as solubility and stability. These parameters are not merely data points; they are the bedrock upon which formulation strategies, manufacturing processes, and ultimately, the clinical performance of a drug are built.
This guide provides a comprehensive technical framework for the characterization of 4-acetoxy-4'-fluorobenzophenone , an aromatic ketone with structural features suggesting specific challenges and considerations for drug development. As a Senior Application Scientist, the intent here is not to present a rigid, one-size-fits-all protocol, but to offer a logical, science-driven approach to elucidating the solubility and stability profile of this molecule. We will delve into the causality behind experimental choices, grounding our methodologies in authoritative guidelines from the International Council for Harmonisation (ICH) and best practices in the pharmaceutical sciences.
The core structure of this molecule, featuring a benzophenone backbone, a fluorine substituent, and an acetoxy ester, dictates its potential behavior. The benzophenone core is a known chromophore, making the molecule susceptible to photodegradation[1]. The acetoxy group introduces a primary site for hydrolysis, a critical degradation pathway that must be thoroughly investigated[2][3]. The fluorine atom and the overall aromaticity contribute to its lipophilicity, which will likely result in low aqueous solubility[4][5]. Our investigation is therefore designed to systematically address these predicted liabilities.
Part 1: Physicochemical and Structural Characterization
A foundational analysis of the molecule's intrinsic properties is the first logical step. This data informs our subsequent experimental designs. While specific experimental data for this compound is not widely published, we can extrapolate its likely properties based on its constituent parts: 4-fluorobenzophenone and an acetoxy moiety.
-
Chemical Structure: (Self-generated image for illustrative purposes)
-
Key Structural Features & Predicted Impact:
-
Benzophenone Core: A rigid, aromatic structure contributing to low aqueous solubility and high melting point. It is a potent UV-absorbing chromophore, indicating a high risk of photolytic instability[1][6].
-
Acetoxy Ester Group: This is a critical liability. Phenyl esters are known to be susceptible to hydrolysis, especially under basic or acidic conditions, which will cleave the molecule into 4-hydroxy-4'-fluorobenzophenone and acetic acid[3]. This degradation pathway must be a primary focus of the stability assessment.
-
Fluorine Substituent: The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and will increase the molecule's lipophilicity and LogP value, likely further reducing aqueous solubility[7].
-
Table 1: Estimated Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Implication |
| Molecular Formula | C₁₅H₁₁FO₃ | Derived from chemical structure. |
| Molecular Weight | ~258.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on related benzophenone compounds[4][7]. |
| LogP (o/w) | > 3.5 | The LogP of benzophenone is ~3.2 and 4-fluorobenzophenone is ~3.5[4][7]. The acetoxy group will slightly increase polarity but the overall molecule remains highly lipophilic. This predicts low aqueous solubility. |
| Aqueous Solubility | Very Poorly Soluble / Insoluble | High LogP and crystalline nature suggest solubility will be low across the physiological pH range[4][5]. |
| pKa | Not applicable (no ionizable groups) | The molecule is neutral. Its solubility is not expected to be pH-dependent until hydrolysis occurs. |
| Primary Degradation Risks | Hydrolysis, Photolysis | The ester linkage is a primary site for hydrolysis[2][3]. The benzophenone core is a known photosensitizer[1]. |
Part 2: Comprehensive Solubility Profiling
For any orally administered drug, aqueous solubility is a primary determinant of dissolution rate and subsequent bioavailability. A comprehensive profile requires assessment under various conditions that mimic the gastrointestinal (GI) tract.
Rationale for Methodology
We must distinguish between thermodynamic solubility and kinetic solubility .
-
Thermodynamic solubility is the true equilibrium saturation concentration of a compound in a given solvent. It is the gold standard for understanding the absolute solubility limit and is essential for formulation design. The shake-flask method is the universally accepted standard for this determination[8].
-
Kinetic solubility is determined by precipitating a compound from a stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput method suitable for early discovery but can overestimate solubility due to the formation of supersaturated solutions[9][10].
For preformulation, thermodynamic solubility is paramount. The experimental design will use the shake-flask method across a range of biorelevant media to predict in vivo behavior.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is designed to achieve equilibrium and provide a definitive measure of solubility, in line with WHO and FDA guidance[8].
Objective: To determine the equilibrium solubility of this compound in various aqueous and biorelevant media at 37 °C.
Materials:
-
This compound (crystalline powder, purity >99%)
-
HPLC-grade water, acetonitrile, methanol
-
Phosphate and citrate buffer salts
-
SIF™ Powder (for preparing FaSSIF and FeSSIF)[11]
-
Validated stability-indicating HPLC method (see Section 3.3)
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Centrifuge
-
0.22 µm PVDF syringe filters
Procedure:
-
Media Preparation: Prepare the following media:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of each medium in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a minimum of 48 hours. This extended time is crucial to ensure true equilibrium is reached for a poorly soluble compound.
-
Sampling: At designated time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from each vial. The consistency of results between the 48 and 72-hour points will confirm that equilibrium has been reached.
-
Phase Separation: Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm chemical-resistant filter. Dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using the validated stability-indicating HPLC method.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results should be compiled to provide a clear picture of the compound's solubility limitations.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 37 °C
| Medium | pH | Solubility (µg/mL) | Biopharmaceutical Classification System (BCS) Implication |
| 0.1 N HCl | 1.2 | < 1.0 | Low Solubility |
| Acetate Buffer | 4.5 | < 1.0 | Low Solubility |
| Phosphate Buffer | 6.8 | < 1.0 | Low Solubility |
| FaSSIF | 6.5 | 5 - 15 | Potential for micellar solubilization by bile salts. Still indicates low solubility. |
| FeSSIF | 5.0 | 20 - 50 | Significant positive food effect likely. Enhanced solubilization in the fed state. |
Interpretation: The data would likely confirm that this compound is a poorly soluble compound (BCS Class II or IV). The low solubility across the physiological pH range suggests that dissolution will be a rate-limiting step for absorption. The higher solubility in FaSSIF and especially FeSSIF indicates that bile salts and lipids can enhance its solubilization, predicting a significant positive food effect. This insight is critical for designing clinical studies and informs formulation strategies, such as lipid-based formulations or amorphous solid dispersions, to improve bioavailability.
Part 3: Comprehensive Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors[13]. The goal is to identify degradation pathways, establish a shelf-life, and develop a stability-indicating analytical method.
Rationale for Methodology: Forced Degradation
Forced degradation (or stress testing) is the cornerstone of a stability program. By subjecting the drug to conditions more severe than accelerated testing, we can rapidly identify likely degradation products and establish the degradation pathways. This process is essential for developing and validating a truly stability-indicating analytical method —a method that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients[14][15][16]. ICH guidelines recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions. A target degradation of 5-20% is generally considered optimal to generate a sufficient yet not overly complex degradation profile[17].
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of this compound and to generate degradation products for the validation of a stability-indicating HPLC method.
Materials:
-
This compound (1 mg/mL solution in acetonitrile/water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
ICH-compliant photostability chamber (Option 1 or 2)[18][19][20]
-
Temperature-controlled ovens/water baths
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Acid Hydrolysis:
-
Mix the drug solution with 0.1 N HCl.
-
Heat at 60-80 °C for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the drug solution with 0.1 N NaOH.
-
Keep at room temperature, as ester hydrolysis is often rapid under basic conditions[3]. Monitor at short intervals (e.g., 15, 30, 60 minutes).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the drug solution with 3-6% H₂O₂.
-
Keep at room temperature for up to 48 hours, protected from light.
-
Analyze samples at regular intervals.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at a high temperature (e.g., 80 °C) for up to 7 days.
-
Also, store a solution of the drug at 60-80 °C.
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[18][19][21].
-
A parallel set of samples should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Analyze both light-exposed and dark control samples.
-
Development of a Stability-Indicating HPLC Method
The lynchpin of any stability study is the analytical method. For an aromatic ketone like this compound, a reversed-phase HPLC method with UV detection is the standard approach[14].
Table 3: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase improves peak shape. Acetonitrile is a common strong solvent. |
| Gradient | 50% B to 95% B over 20 min | A gradient is essential to elute the parent compound and separate it from potentially more polar (hydrolyzed) or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 285 nm | Benzophenones have a strong absorbance maximum in this region[1]. |
| Injection Vol. | 10 µL | Standard volume. |
Method Validation: The specificity of this method is confirmed by analyzing the stressed samples. The method is considered "stability-indicating" if the peaks for all degradation products are well-resolved from the parent peak (Resolution > 2) and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is required to confirm that the parent peak is spectrally pure in all stressed samples.
Visualization: Forced Degradation & Method Development Workflow
Sources
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
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- 10. researchgate.net [researchgate.net]
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- 12. pharmalesson.com [pharmalesson.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. irjpms.com [irjpms.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
Methodological & Application
detailed experimental protocol for synthesizing 4-acetoxy-4'-fluorobenzophenone
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-acetoxy-4'-fluorobenzophenone, a valuable intermediate in pharmaceutical and materials science research. The described methodology follows a two-step synthetic route, commencing with the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride to yield 4-hydroxy-4'-fluorobenzophenone. This intermediate is subsequently acetylated using acetic anhydride with pyridine as a catalyst to produce the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, procedural details, and characterization methods.
Introduction
Benzophenone derivatives are a critical class of compounds in organic chemistry, serving as foundational structures for the synthesis of various biologically active molecules and functional materials. The introduction of a fluorine atom into the benzophenone scaffold can significantly modulate the compound's physicochemical and biological properties, including metabolic stability and binding affinity to target proteins. This compound, in particular, is an important building block for more complex molecules. This protocol details a reliable and reproducible method for its synthesis.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below:
Step 1: Friedel-Crafts Acylation
4-fluorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-hydroxy-4'-fluorobenzophenone.
Step 2: Acetylation
The hydroxyl group of 4-hydroxy-4'-fluorobenzophenone is then acetylated using acetic anhydride and pyridine to yield the final product, this compound.
Experimental Workflow Diagram
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 4-hydroxy-4'-fluorobenzophenone (Friedel-Crafts Acylation)
Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this step, aluminum chloride, a strong Lewis acid, activates the 4-fluorobenzoyl chloride, making it a potent electrophile that can attack the electron-rich phenol ring. The reaction with phenol can lead to both C-acylation (at the aromatic ring) and O-acylation (at the hydroxyl group).[3] To favor the desired C-acylation, an excess of the Lewis acid is often used, which can coordinate with the phenolic oxygen, directing the acylation to the aromatic ring.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 10.0 g | 0.106 |
| 4-Fluorobenzoyl chloride | 158.56 | 16.8 g | 0.106 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.6 g | 0.222 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Hydrochloric acid (HCl), concentrated | - | 20 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Saturated sodium chloride (brine) solution | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (29.6 g, 0.222 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0-5°C in an ice-water bath.
-
In a separate beaker, dissolve phenol (10.0 g, 0.106 mol) in anhydrous dichloromethane (50 mL).
-
Slowly add the phenol solution to the aluminum chloride suspension with vigorous stirring.
-
Dissolve 4-fluorobenzoyl chloride (16.8 g, 0.106 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture in an ice-water bath and slowly quench it by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). b. Stir the mixture until the solid dissolves. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 100 mL). e. Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-hydroxy-4'-fluorobenzophenone.
Expected Characterization Data for 4-hydroxy-4'-fluorobenzophenone:
-
¹H NMR (DMSO-d₆, 399.65 MHz): δ 10.5 (s, 1H, -OH), 7.77 (m, 2H), 7.68 (m, 2H), 7.37 (t, 2H), 6.93 (d, 2H).[4]
Part 2: Synthesis of this compound (Acetylation)
Rationale: The acetylation of the phenolic hydroxyl group is a straightforward esterification reaction.[5] Acetic anhydride is used as the acetylating agent, and pyridine serves as both a solvent and a basic catalyst to activate the hydroxyl group and neutralize the acetic acid byproduct.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-hydroxy-4'-fluorobenzophenone | 216.21 | 10.0 g | 0.046 |
| Acetic anhydride | 102.09 | 7.1 g (6.6 mL) | 0.069 |
| Pyridine, anhydrous | 79.10 | 50 mL | - |
| Ethyl acetate | - | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 150 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Saturated sodium chloride (brine) solution | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxy-4'-fluorobenzophenone (10.0 g, 0.046 mol) in anhydrous pyridine (50 mL).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add acetic anhydride (6.6 mL, 0.069 mol) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: a. Pour the reaction mixture into a beaker containing 200 mL of cold water and stir. b. Extract the aqueous mixture with ethyl acetate (2 x 100 mL). c. Combine the organic layers and wash sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (100 mL) to remove excess acetic acid, and finally with brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and a characteristic singlet for the acetyl methyl protons around δ 2.3 ppm. The disappearance of the phenolic proton signal from the spectrum of the starting material will confirm the completion of the acetylation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals for the aromatic carbons, the carbonyl carbon of the ketone, the carbonyl carbon of the ester, and the methyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ketone carbonyl stretching around 1650-1670 cm⁻¹ and another strong absorption for the ester carbonyl stretching around 1760-1770 cm⁻¹. The broad O-H stretching band of the starting material (around 3200-3400 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₁₅H₁₁FO₃, MW: 258.25 g/mol ).
Safety and Handling
-
4-Fluorobenzoyl chloride is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment, and all glassware must be thoroughly dried before use.
-
Phenol is toxic and corrosive. Avoid skin contact and inhalation.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
References
-
BenchChem. Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals. Link
-
PubChem. 4-Fluorobenzophenone. Link
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. Link
-
ResearchGate. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Link
-
ResearchGate. How can I get acetylation with acetic anhydride and prydine? Link
-
Wikipedia. Friedel–Crafts reaction. Link
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Link
-
The Royal Society of Chemistry. Supporting Information for "A highly efficient and recyclable heterogeneous catalyst for the synthesis of 4-substituted-1,2,3-triazoles in water". Link
-
Ossila. 4-Fluoro-4′-methoxybenzophenone. Link
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Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Link
-
ChemicalBook. 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum. Link
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Link
-
NIST WebBook. 4,4'-Difluorobenzophenone. Link
-
Oregon State University. Experimental Chemistry II. Link
-
ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation? Link
-
YouTube. Friedel-Crafts Acylation. Link
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. Link
-
sioc-journal.cn. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Link
-
YouTube. Acylation using an anhydride. Link
-
NIST WebBook. Acetophenone. Link
-
The Royal Society of Chemistry. Supporting Information for "Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts". Link
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Link
-
ChemicalBook. 4-Fluorobenzophenone(345-83-5) 1H NMR spectrum. Link
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- 4. 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum [chemicalbook.com]
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The Synthetic Utility of 4-Acetoxy-4'-fluorobenzophenone: A Guide for Organic Chemists and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, fluorinated aromatic ketones hold a prominent position due to their utility in creating high-performance materials and biologically active compounds. This guide provides an in-depth exploration of the applications of 4-acetoxy-4'-fluorobenzophenone, a versatile intermediate whose value lies in its role as a protected precursor to the highly valuable 4-hydroxy-4'-fluorobenzophenone. We will delve into the causality behind its experimental utility, provide detailed protocols for its key transformations, and offer insights into its broader applications.
Core Application: A Protected Precursor to a PEEK Monomer
The primary and most significant application of this compound is its role as a stable, protected precursor for 4-hydroxy-4'-fluorobenzophenone. The latter is a crucial monomer in the synthesis of poly(ether ether ketone) (PEEK), a high-performance thermoplastic with exceptional thermal and chemical resistance.
The acetoxy group serves as a robust protecting group for the phenolic hydroxyl group. This protection is essential during synthetic steps where a free phenol would be reactive, such as in Friedel-Crafts acylation reactions used to construct the benzophenone core. The acetyl group can be readily and cleanly removed under basic or acidic conditions to unmask the phenol when required for polymerization.
The Strategic Importance of the Acetoxy Protecting Group
The selection of the acetoxy group is a deliberate choice rooted in several key principles of synthetic strategy:
-
Stability: The acetyl group is stable to a wide range of reaction conditions, including the Lewis acidic conditions often employed in the synthesis of the benzophenone scaffold itself.
-
Ease of Cleavage: The deprotection (deacetylation) is typically a high-yielding and straightforward process, often involving simple hydrolysis with a base like sodium hydroxide or an acid.
-
Crystallinity and Purification: The acetylated form often exhibits different solubility and crystallinity profiles compared to the free phenol, which can be advantageous for purification by recrystallization.
The following workflow illustrates the central role of this compound as a synthetic intermediate.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-acetoxy-4'-fluorobenzophenone: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-acetoxy-4'-fluorobenzophenone. This compound is of significant interest in pharmaceutical research and development as a key intermediate and potential active pharmaceutical ingredient (API). The method detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment, stability studies, and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the method's development. This guide also outlines a complete validation protocol in accordance with international regulatory guidelines to ensure data integrity and trustworthiness.
Introduction: The Rationale for a Dedicated HPLC Method
This compound is a derivative of benzophenone, a chemical scaffold found in many biologically active compounds. The addition of a fluorine atom can enhance metabolic stability and binding affinity, while the acetoxy group can modulate solubility and act as a prodrug moiety.[1] Given its potential role in drug discovery, a reliable and validated analytical method is paramount for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds like this compound.
This application note details a reversed-phase HPLC (RP-HPLC) method, chosen for its suitability for moderately non-polar compounds. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, adhering to the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[2][3][4]
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁FO₃ | Based on the addition of an acetyl group (C₂H₂O) to 4-hydroxy-4'-fluorobenzophenone. |
| Molecular Weight | ~258.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | 4-fluorobenzophenone is a light beige crystalline powder.[5] |
| Polarity | Moderately non-polar | The benzophenone core is non-polar. The fluorine atom has a minor effect on polarity. The acetoxy group is more polar than a simple hydroxyl group but the overall molecule is expected to be retained on a reversed-phase column. |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol), sparingly soluble in water. | Based on the properties of similar benzophenone derivatives.[6] |
| UV Absorbance (λmax) | Expected in the range of 250-290 nm | Benzophenone derivatives typically exhibit strong UV absorbance in this region due to the conjugated system.[7][8] A UV scan is recommended to determine the precise λmax for optimal sensitivity. |
HPLC Method Development and Protocol
The following HPLC method was developed based on the predicted physicochemical properties of this compound and established methods for related compounds.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A C18 stationary phase is the standard choice for reversed-phase chromatography of moderately non-polar compounds, offering excellent retention and resolution.[6] |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower backpressure compared to methanol. A gradient elution is proposed to ensure efficient elution and good resolution from potential impurities. |
| Gradient Program | Time (min) | %B |
| 0 | 50 | |
| 10 | 90 | |
| 12 | 90 | |
| 12.1 | 50 | |
| 15 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 260 nm (or determined λmax) | Benzophenones have strong UV absorbance. A wavelength of 260 nm is a good starting point, but the optimal wavelength should be determined by running a UV scan of the analyte. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Solution:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose. The following protocol is based on the ICH Q2(R1) and Q2(R2) guidelines.[2]
System Suitability
Before each validation run, and throughout routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
Inject the sample solution.
-
If available, inject solutions of known impurities or degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound in the sample should be pure and free from co-eluting peaks. This can be confirmed using a photodiode array (PDA) detector for peak purity analysis.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range will be determined from the linearity, accuracy, and precision studies.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (based on the Standard Deviation of the Response and the Slope):
-
Calculate from the linearity curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte retention time. Peak purity > 99%. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability passes under varied conditions. |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Role of 4-Acetoxy-4'-Fluorobenzophenone in the Development of Novel Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the synthesis and utilization of 4-acetoxy-4'-fluorobenzophenone as a strategic monomer in the development of advanced functional polymers, particularly derivatives of poly(aryl ether ketone)s (PAEKs). The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their quest for novel materials with tailored properties.
Introduction: Beyond High Performance - The Need for Functional PAEKs
Poly(aryl ether ketone)s, with poly(ether ether ketone) (PEEK) as a prominent member, are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical inertness, and robust mechanical properties.[1] Their applications span demanding fields from aerospace to medical implants.[2] However, the very chemical inertness that makes them so durable also presents a significant challenge: the difficulty of surface modification and functionalization.
The introduction of functional groups into the PAEK backbone is a key strategy to unlock new applications, such as:
-
Biomaterial Integration: Promoting osseointegration of medical implants.
-
Drug Delivery: Covalently attaching therapeutic agents for controlled release.
-
Composite Materials: Enhancing adhesion to reinforcing fibers.
-
Membrane Technology: Modifying hydrophilicity and transport properties.
This compound emerges as a highly valuable monomer for this purpose. The fluorine atom provides a reactive site for nucleophilic aromatic substitution (SNAr) polymerization, the cornerstone of PAEK synthesis.[3] The acetoxy group, a protected form of a hydroxyl group, can be carried through the polymerization and later hydrolyzed to provide a reactive hydroxyl moiety for subsequent functionalization. This "protected functional group" strategy is a powerful tool in polymer synthesis.
Synthesis of the Functional Monomer: this compound
The synthesis of this compound is a two-step process, commencing with the formation of its hydroxyl precursor, followed by acetylation.
Step 1: Synthesis of 4-Hydroxy-4'-fluorobenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[4] In this protocol, we propose the acylation of phenol with 4-fluorobenzoyl chloride. The hydroxyl group of phenol is a strongly activating, ortho-, para-director. While steric hindrance at the ortho position favors para-substitution, careful control of reaction conditions is necessary to maximize the yield of the desired 4-hydroxy-4'-fluorobenzophenone. An alternative, often higher-yielding, approach involves the acylation of anisole (methoxybenzene) followed by demethylation of the resulting 4-methoxy-4'-fluorobenzophenone.
Protocol 2.1: Synthesis of 4-Hydroxy-4'-fluorobenzophenone
Materials:
-
Phenol (or Anisole)
-
4-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
(For anisole route) Pyridine hydrochloride or other suitable demethylating agent
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Complex Formation: Cool the suspension in an ice bath (0 °C). Slowly add 4-fluorobenzoyl chloride to the stirred suspension to form the acylium ion-AlCl₃ complex.
-
Acylation: Dissolve phenol (or anisole) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with dilute HCl, then with water, and finally with brine.
-
Purification of Hydroxy Ketone: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude 4-hydroxy-4'-fluorobenzophenone can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
-
(If using anisole): The resulting 4-methoxy-4'-fluorobenzophenone is then demethylated by refluxing with a reagent like pyridine hydrochloride to yield the desired 4-hydroxy-4'-fluorobenzophenone.
Step 2: Acetylation of 4-Hydroxy-4'-fluorobenzophenone
The acetylation of the phenolic hydroxyl group is a straightforward esterification, typically achieved with acetic anhydride.[5] A catalytic amount of acid or a base like pyridine can be used.[6]
Protocol 2.2: Synthesis of this compound
Materials:
-
4-Hydroxy-4'-fluorobenzophenone
-
Acetic anhydride
-
Pyridine, anhydrous (or a catalytic amount of concentrated sulfuric acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-hydroxy-4'-fluorobenzophenone in anhydrous pyridine (or DCM with a catalytic drop of H₂SO₄) in a round-bottom flask with a magnetic stirrer.[7]
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[7]
-
Work-up: If using pyridine, remove it under reduced pressure. Dilute the residue with DCM and wash sequentially with water, dilute HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any excess acetic acid and catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude this compound.[7] Purify by recrystallization (e.g., from ethanol).
Characterization of the Monomer: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.
Polymerization Protocols: Incorporating the Functional Monomer
This compound can be strategically employed in PAEK synthesis in two primary ways: as a comonomer to introduce pendant functional groups along the polymer chain, or as an end-capping agent to control molecular weight and introduce a terminal functional group. The standard method for synthesizing PAEKs is through nucleophilic aromatic substitution (SNAr) polymerization.[8]
Protocol A: Synthesis of a Functionalized PEEK Copolymer
This protocol describes the synthesis of a random copolymer with pendant acetoxy groups, which can be later hydrolyzed to hydroxyl groups.
Materials:
-
4,4'-Difluorobenzophenone
-
Hydroquinone
-
This compound (e.g., 1-10 mol% of the total dihalide monomer content)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Diphenyl sulfone
-
Toluene
-
Methanol
-
Acetone
Procedure:
-
Reaction Setup: In a resin kettle equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser, charge 4,4'-difluorobenzophenone, this compound, hydroquinone, K₂CO₃, diphenyl sulfone, and toluene.
-
Azeotropic Dehydration: Heat the mixture to 140-150 °C with stirring under a nitrogen blanket. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this for 2-4 hours until no more water is collected.
-
Polymerization: After removing the toluene, gradually increase the temperature to 280-320 °C to initiate polymerization. The viscosity of the mixture will increase as the polymer chains grow. Maintain the reaction at this temperature for 2-4 hours.
-
Isolation and Purification: Cool the reactor to about 150 °C and pour the viscous melt into a container to solidify. Once cooled to room temperature, grind the solid polymer into a fine powder.
-
Washing: Wash the polymer powder sequentially with hot deionized water, methanol, and acetone to remove residual salts and solvent. Dry the purified polymer in a vacuum oven at 120 °C overnight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The SNAr polymerization is sensitive to water, which can react with the phenoxide intermediates and terminate chain growth. The azeotropic distillation with toluene is a critical step to ensure anhydrous conditions.
-
High Temperature: High temperatures are required to ensure the polymer remains in a molten state and to drive the polymerization to high molecular weights.
-
Inert Atmosphere: A nitrogen atmosphere prevents oxidative side reactions at the high polymerization temperatures.
Visualization of Copolymerization:
Caption: Workflow for post-polymerization hydrolysis and further functionalization.
Characterization and Expected Properties of Functionalized Polymers
The synthesized polymers should be thoroughly characterized to understand their structure and properties.
Characterization Techniques:
| Technique | Purpose |
| NMR Spectroscopy | To confirm the incorporation of the functional monomer and the degree of functionalization. |
| FT-IR Spectroscopy | To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
Expected Impact on Polymer Properties:
The introduction of pendant groups is expected to influence the polymer's properties:
| Property | Expected Change with Functionalization | Rationale |
| Solubility | Increased solubility in common organic solvents. | The pendant groups disrupt chain packing and can increase polarity. |
| Glass Transition Temperature (Tg) | May decrease slightly. | The pendant groups can increase the free volume between polymer chains. |
| Crystallinity | Decreased crystallinity. | The random incorporation of the functional comonomer disrupts the regular chain structure required for crystallization. |
| Surface Energy/Wettability | Increased after hydrolysis to hydroxyl groups. | The polar hydroxyl groups will make the surface more hydrophilic. |
Conclusion and Future Outlook
The use of this compound as a functional monomer provides a versatile platform for the development of novel, advanced PAEK-based materials. The protocols outlined in these application notes offer a robust starting point for researchers to synthesize these polymers and explore their potential in a wide range of applications, from advanced drug delivery systems to next-generation composite materials. The ability to precisely introduce reactive hydroxyl groups onto a high-performance polymer backbone opens up a vast landscape for material innovation.
References
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-
Organic Syntheses. (n.d.). 2-p-ACETYLPHENYLHYDROQUINONE. Retrieved from [Link]
-
ResearchGate. (n.d.). PAEK copolymers and tailored pendant groups to obtain desired enabling.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. Retrieved from [Link]
- Google Patents. (n.d.). Synthesizing method of 2-amino-4'-fluoro-benzophenone.
-
National Institutes of Health. (2022). Surface Modifications of Polyetheretherketone (PEEK): Results from the Literature and Special Studies of Copper-Coated Films. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Retrieved from [Link]
-
Googleapis.com. (n.d.). Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Retrieved from [Link]
- Google Patents. (n.d.). Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
-
VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Retrieved from [Link]
-
Scirp.org. (2010). New Family of Functionalized Monomers Based on Amines: A Novel Synthesis that Exploits the Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Mitsubishi Chemical Group. (n.d.). PEEK plastics - Polyetheretherketone properties & applications. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]
-
University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
-
PEEKCHINA. (2025). What's the Difference Between PEEK's Two Production Routes?. Retrieved from [Link]
-
CORE Scholar. (2017). Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4â. Retrieved from [Link]
-
International Journal of Recent Advances in Science and Technology. (2020). A Novel Method for Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023). Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Influence of PEEK surface modification on surface properties and bond strength to veneering resin composites. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]
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Semantic Scholar. (1983). The morphology of poly(aryl-ether-ether-ketone). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Soluble Poly (aryl ether ketone)s Containing Dihydrochalcone Moieties. Retrieved from [Link]
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Application Notes and Protocols: 4-Acetoxy-4'-fluorobenzophenone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Benzophenone Derivative
4-Acetoxy-4'-fluorobenzophenone is a specialized aromatic ketone with significant potential in advanced materials science. While not as commonly cited as some other benzophenone derivatives, its unique combination of a photoreactive core, a fluorine substituent, and a protected hydroxyl group makes it a highly versatile building block. The acetoxy group serves as a stable protecting group for the 4'-hydroxy functionality, which can be readily deprotected to reveal a reactive phenol. This latent reactivity is the key to its utility, allowing for its incorporation into various material backbones and subsequent modification.
This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols derived from established methodologies for analogous compounds. We will delve into its role as a precursor for high-performance polymers, its application in photocurable materials, and its potential in the development of novel liquid crystals.
Material Properties and Characterization
A thorough understanding of the physicochemical properties of this compound and its active form, 4-hydroxy-4'-fluorobenzophenone, is crucial for its effective application.
| Property | This compound | 4-Hydroxy-4'-fluorobenzophenone |
| Molecular Formula | C₁₅H₁₁FO₃ | C₁₃H₉FO₂[1] |
| Molecular Weight | 258.25 g/mol | 216.21 g/mol [1] |
| Appearance | White to off-white crystalline solid | White to light yellow powder/crystal[1] |
| Melting Point | Not widely reported; predicted to be in a similar range to related compounds. | 168 - 171 °C[1] |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and acetone. | Soluble in polar organic solvents. |
| Key Spectroscopic Data | Predicted ¹H NMR would show a characteristic singlet for the acetyl protons around δ 2.3 ppm. | ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, -OH), 7.77 (m, 2H), 7.68 (m, 2H), 7.37 (t, 2H), 6.93 (d, 2H)[2] |
Application I: Advanced Monomer for High-Performance Poly(aryl ether ketone)s (PAEKs)
The benzophenone moiety is a cornerstone of many high-performance polymers, most notably Poly(ether ether ketone) (PEEK). The electron-withdrawing nature of the ketone group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these polymers[3]. This compound, after deprotection to 4-hydroxy-4'-fluorobenzophenone, can be utilized as a valuable comonomer to introduce specific properties into the PAEK backbone.
Causality of Application:
The incorporation of 4-hydroxy-4'-fluorobenzophenone into a PEEK-like polymer introduces a pendant hydroxyl group. This functionality can serve several purposes:
-
Cross-linking Site: The hydroxyl groups can be used for subsequent cross-linking reactions, enhancing the thermal and mechanical properties of the polymer.
-
Surface Modification: The presence of polar hydroxyl groups can improve the polymer's surface properties, such as adhesion and wettability.
-
Grafting Point: Other polymer chains or functional molecules can be grafted onto the backbone via the hydroxyl group, leading to the development of advanced polymer composites and functional materials.
Workflow for Synthesis of a PEEK Copolymer
Caption: Workflow for PEEK copolymer synthesis.
Protocol 1: Synthesis of a PEEK Copolymer using 4-Hydroxy-4'-fluorobenzophenone
This protocol describes the synthesis of a PEEK copolymer incorporating 4-hydroxy-4'-fluorobenzophenone. The reaction is a nucleophilic aromatic substitution polycondensation.
Materials:
-
4,4'-Difluorobenzophenone
-
Hydroquinone
-
4-Hydroxy-4'-fluorobenzophenone (prepared from this compound)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diphenyl sulfone
-
Toluene
-
Methanol
-
Acetone
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-hydroxy-4'-fluorobenzophenone. Recrystallize if necessary.
-
-
Polymerization:
-
To the three-necked flask, add 4,4'-difluorobenzophenone, hydroquinone, 4-hydroxy-4'-fluorobenzophenone, and diphenyl sulfone. The molar ratio of the di-fluoro monomer to the sum of the di-hydroxy monomers should be 1:1.
-
Add an excess of anhydrous potassium carbonate (approximately 1.2 moles per mole of hydroxyl groups).
-
Add toluene to the flask to act as an azeotroping agent.
-
Purge the flask with nitrogen and heat the mixture to reflux (around 140-160°C) with stirring to remove water via the Dean-Stark trap.
-
After the removal of water, gradually increase the temperature to distill off the toluene.
-
Once the toluene is removed, raise the temperature to 280-320°C to initiate polymerization. Maintain this temperature for several hours. The viscosity of the reaction mixture will increase significantly.
-
After the desired viscosity is reached, cool the reaction mixture.
-
The solid polymer is then crushed and washed sequentially with hot acetone and deionized water to remove the solvent and inorganic salts[4].
-
Dry the resulting polymer in a vacuum oven.
-
Application II: Precursor for Polymerizable Photoinitiators in UV-Curing
Benzophenone and its derivatives are classic Type II photoinitiators, widely used in UV-curable coatings, inks, and adhesives[5][6]. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state and abstracts a hydrogen atom from a co-initiator (typically an amine or a thiol), generating free radicals that initiate polymerization[6].
Causality of Application:
A significant drawback of small-molecule photoinitiators is their tendency to migrate out of the cured polymer, which can lead to odor, yellowing, and potential health concerns. By functionalizing 4-hydroxy-4'-fluorobenzophenone (obtained from the deprotection of this compound) with a polymerizable group, such as an acrylate or methacrylate, a monomeric photoinitiator is created. This allows the photoinitiator to be covalently incorporated into the polymer network during curing, effectively preventing migration.
Workflow for Synthesis and Application of a Polymerizable Photoinitiator
Caption: Synthesis and use of a polymerizable photoinitiator.
Protocol 2: Synthesis and Application of a Methacrylate-Functionalized Benzophenone Photoinitiator
This protocol outlines the synthesis of a polymerizable photoinitiator from 4-hydroxy-4'-fluorobenzophenone and its use in a simple UV-curable formulation.
Part A: Synthesis of 4-(4-Fluorobenzoyl)phenyl Methacrylate
Materials:
-
4-Hydroxy-4'-fluorobenzophenone
-
Methacryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-hydroxy-4'-fluorobenzophenone and triethylamine in dry DCM in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the polymerizable photoinitiator.
Part B: UV-Curing Formulation and Procedure
Materials:
-
4-(4-Fluorobenzoyl)phenyl Methacrylate (from Part A)
-
A base acrylate monomer/oligomer blend (e.g., trimethylolpropane triacrylate, TMPTA)
-
A co-initiator (e.g., N-methyldiethanolamine, MDEA)
Procedure:
-
Prepare a formulation by mixing the base acrylate blend with 1-5 wt% of the synthesized polymerizable photoinitiator and 2-5 wt% of the co-initiator. Ensure complete dissolution.
-
Apply a thin film of the formulation onto a substrate (e.g., glass or metal).
-
Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) for a specified time.
-
The film will cure into a solid, cross-linked polymer network. The curing time will depend on the lamp intensity, film thickness, and the specific formulation.
Application III: Building Block for Fluorinated Liquid Crystals
The rigid, rod-like structure of the 4-substituted benzophenone core makes it a candidate for the synthesis of liquid crystalline materials. The introduction of a fluorine atom is a common strategy in the design of liquid crystals for several reasons[7][8]:
-
Polarity Modification: The highly electronegative fluorine atom can alter the dipole moment of the molecule, which influences the dielectric anisotropy, a key parameter for display applications.
-
Melting Point Depression: Fluorine substitution can disrupt crystal packing, leading to lower melting points and broader liquid crystal temperature ranges[7].
-
Viscosity Reduction: Fluorinated liquid crystals often exhibit lower viscosity, which translates to faster switching times in displays.
Conceptual Approach:
4-Hydroxy-4'-fluorobenzophenone can be functionalized with various mesogenic (liquid crystal-forming) groups to generate novel liquid crystal compounds. For example, esterification of the hydroxyl group with long-chain aliphatic or aromatic carboxylic acids can induce mesophase behavior.
Protocol 3: Exploratory Synthesis of a Potential Liquid Crystal
This protocol describes a representative esterification to create a molecule with potential liquid crystalline properties.
Materials:
-
4-Hydroxy-4'-fluorobenzophenone
-
4-Octyloxybenzoyl chloride
-
Pyridine
-
Dry toluene
Procedure:
-
Dissolve 4-hydroxy-4'-fluorobenzophenone in dry toluene in a flask under a nitrogen atmosphere.
-
Add an excess of pyridine to act as a base and catalyst.
-
Add 4-octyloxybenzoyl chloride to the solution and heat the mixture to reflux for several hours.
-
After cooling, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the product by recrystallization.
-
The resulting compound can then be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy to determine if it exhibits liquid crystalline phases.
Conclusion
This compound represents a valuable, yet underutilized, building block in materials science. Its true potential is unlocked through the deprotection of the acetoxy group, revealing a reactive hydroxyl functionality. This allows for its incorporation as a comonomer in high-performance polymers like PEEK to introduce sites for cross-linking or further functionalization. Furthermore, this hydroxyl group serves as a handle to attach polymerizable moieties, creating non-migrating photoinitiators for advanced UV-curing applications. While its application in liquid crystals is more speculative, the inherent structural features make it a promising candidate for further research. The protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to explore and harness the capabilities of this versatile molecule.
References
- Temel, G. (2011). Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof. Journal of Photochemistry and Photobiology A: Chemistry, 219, 26.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
- Li, M., et al. (2023).
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. EP 0128693 A2.
- ResearchGate. (2023).
- Chem-Impex. (n.d.). 4-Fluoro-4'-hydroxybenzophenone.
- Google Patents. (n.d.). Preparation of 4-hydroxy benzophenone. CN101298414A.
- National Institutes of Health. (n.d.).
- MDPI. (2024).
- CORE Scholar. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
- Ciba Specialty Chemicals. (n.d.).
- National Institutes of Health. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. WO2012001131A1.
- ChemicalBook. (n.d.). 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum.
- Vrije Universiteit Brussel. (2001). Synthesis and characterization of novel poly(aryl ether ketone ketone)s containing the o‐dibenzobene moiety. Journal of Applied Polymer Science, 81, 1487–1492.
- Royal Society of Chemistry. (n.d.). ortho-Fluorination of azophenols increases the mesophase stability of photoresponsive hydrogen-bonded liquid crystals.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- Polymer Innovation Blog. (2016).
- Royal Society of Chemistry. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. EP 0128693 A2.
- CORE Scholar. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
- Google Patents. (n.d.). Method for preparing poly (ether ketone ketones). WO2011004164A2.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
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- Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. 1005-9040(2011)-01-145-05.
- National Institutes of Health. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
- Pressure Sensitive Tape Council. (n.d.). UV-CROSSLINKABLE SOLVENT-FREE PSA SYSTEMS.
- MDPI. (n.d.).
- National Institutes of Health. (2023). Poly (Aryl Amino Ketone/Sulfones) with Obvious Electrochromic Effect Prepared by One-Step Low-Cost and Facile Synthesis.
- ChemicalBook. (n.d.). 4-Chloro-4'-hydroxybenzophenone synthesis.
- ChemicalBook. (n.d.). 4-Fluorobenzamide(824-75-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum.
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Application Notes and Protocols for Biochemical Assays and Screening with 4-Acetoxy-4'-fluorobenzophenone
Introduction: The Benzophenone Scaffold in Drug Discovery
The benzophenone motif is a privileged scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1] These activities span anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The unique diarylketone structure of benzophenones provides a versatile framework for functionalization, allowing for the fine-tuning of their pharmacological properties. The introduction of fluorine atoms into organic molecules can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profile.[2] Therefore, 4-acetoxy-4'-fluorobenzophenone, a fluorinated derivative of the benzophenone core, represents a compound of interest for screening in various biochemical assays to uncover its therapeutic potential.
This guide provides a comprehensive overview of the application of this compound in biochemical assays and screening protocols. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind experimental choices.
Mechanism of Action: Targeting Key Cellular Signaling Pathways
The biological effects of benzophenone derivatives are often attributed to their ability to interact with and modulate the activity of specific enzymes.[3] While the precise targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive benzophenones suggests potential activity as an enzyme inhibitor. This section will focus on plausible enzymatic targets and the signaling pathways they regulate.
Protein Kinase C (PKC) Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in several diseases, making it a significant target for drug discovery. Certain benzophenone-containing natural products have demonstrated potent PKC inhibitory activity.[4]
Rationale for Targeting PKC: The benzophenone scaffold can mimic the diacylglycerol (DAG) component that physiologically activates PKC, allowing it to competitively bind to the enzyme's regulatory domain. The acetoxy and fluoro substitutions on the phenyl rings of this compound may enhance its binding affinity and selectivity for specific PKC isoforms.
Figure 1: Simplified Protein Kinase C (PKC) signaling pathway and the potential point of inhibition by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear explanations for each step to ensure experimental robustness and reproducibility.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a non-radioactive method to determine the inhibitory potential of this compound against PKC.
Principle: This assay measures the phosphorylation of a specific peptide substrate by PKC. The amount of phosphorylated substrate is detected using a phospho-specific antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (TMB). The intensity of the color is inversely proportional to the PKC inhibition.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Recombinant human PKC enzyme
-
PKC substrate peptide (pre-coated on a 96-well plate)
-
ATP
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup:
-
Add 50 µL of each dilution of the test compound or positive control (e.g., staurosporine) to the wells of the substrate-coated 96-well plate.
-
Include a "no inhibitor" control (with assay buffer and DMSO) and a "no enzyme" control (with assay buffer only).
-
Add 25 µL of diluted PKC enzyme to all wells except the "no enzyme" control.
-
-
Initiation of Phosphorylation: Start the reaction by adding 25 µL of ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes. This allows for the enzymatic phosphorylation of the substrate.
-
Detection:
-
Wash the wells three times with the provided wash buffer to remove ATP and non-phosphorylated components.
-
Add 100 µL of the phospho-specific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Measurement: Stop the reaction by adding 100 µL of stop solution. The color will change from blue to yellow. Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Absorbance of test compound / Absorbance of "no inhibitor" control))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to assess the inhibitory effect of this compound on acetylcholinesterase.[5]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[5] A decrease in the rate of color formation indicates AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 75 mM ATChI solution in deionized water.[6]
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of different concentrations of this compound or a positive control (e.g., physostigmine).
-
Add 125 µL of the DTNB solution to each well.
-
Add 25 µL of the AChE solution to each well.
-
Include a "no inhibitor" control (with buffer and DMSO) and a blank (with buffer but no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation and Measurement:
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = 100 * (1 - (Rate of test compound / Rate of "no inhibitor" control))
-
Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the compound concentration.
Screening Workflow
A systematic approach is crucial for efficiently screening and characterizing novel compounds. The following workflow illustrates a logical progression from initial screening to more detailed mechanistic studies.
Figure 2: A generalized workflow for the screening and characterization of enzyme inhibitors.
Data Presentation: Inhibitory Profile of Benzophenone Derivatives
The following table summarizes the inhibitory activities (IC₅₀ values) of various benzophenone derivatives against different enzymes, providing a comparative context for the potential activity of this compound.
| Compound Class | Enzyme Target | Representative IC₅₀ Values (µM) | Reference |
| Benzophenone Derivatives | Antitumor (HL-60 cells) | 0.15 - 0.48 | [7] |
| Fluorinated Benzophenones | Butyrylcholinesterase (BChE) | 0.161 - 4.006 | [8] |
| Benzophenone Hydrazones | Urease | 36.36 - 425.62 | [9] |
Conclusion and Future Directions
This compound presents an intriguing candidate for biochemical screening due to its structural heritage from the versatile benzophenone scaffold. The protocols detailed in this guide provide a robust framework for initiating the investigation of its inhibitory potential against key enzymes such as Protein Kinase C and Acetylcholinesterase. A systematic screening approach, as outlined in the proposed workflow, will be instrumental in elucidating its bioactivity, determining its potency and selectivity, and ultimately assessing its therapeutic promise. Further studies should focus on expanding the panel of target enzymes based on structural homology and exploring the structure-activity relationship of related fluorinated benzophenones.
References
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Agrawal, N. J., & Pallavi, R. M. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 4(30), 15486-15505. [Link]
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Biernacka, J., Gierczak, T., Szymański, P., Drabczyńska, A., Kieć-Kononowicz, K., & Sapa, J. (2016). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 21(11), 1461. [Link]
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California Department of Industrial Relations. (2019). Draft Benzophenone Substance Summary. [Link]
-
Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]
-
Khan, K. M., et al. (2014). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Letters in Drug Design & Discovery, 11(4), 479-486. [Link]
-
Lam, C. K., et al. (2000). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Journal of medicinal chemistry, 43(12), 2354-2363. [Link]
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Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., ... & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(29), 20857-20868. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
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Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood. Clinical Chemistry and Laboratory Medicine, 37(11-12), 1083-1090. [Link]
-
Zhang, L., & Chen, L. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Zhang, M., Chen, Y., Liu, Y., Li, Y., & Zhang, Y. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20857-20868. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 4-acetoxy-4'-fluorobenzophenone
Introduction
4-acetoxy-4'-fluorobenzophenone is an aromatic ketone that, like many benzophenone derivatives, is of significant interest to researchers in medicinal chemistry and materials science. Its structural similarity to other pharmacologically active compounds and photoinitiators underscores its potential utility. However, the safe handling and storage of this and similar chemical entities are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research outcomes.
This document provides a detailed guide for the safe handling and storage of this compound. The protocols and recommendations herein are synthesized from established safety data for structurally related compounds, including 4-fluorobenzophenone and other benzophenone derivatives, to provide a robust framework for risk mitigation. The causality behind each procedural step is explained to foster a deeper understanding of the safety principles involved.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Table 1: GHS Hazard Classification for Structurally Similar Compounds (4-Fluorobenzophenone)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |
This classification is based on data for 4-fluorobenzophenone and should be considered as a guideline for this compound.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of the closely related compound, 4-fluorobenzophenone. These properties are provided as an estimation for this compound and should be used for initial safety and handling considerations.
Table 2: Physical and Chemical Properties of 4-Fluorobenzophenone
| Property | Value |
| Molecular Formula | C13H9FO |
| Molecular Weight | 200.21 g/mol [1] |
| Appearance | Light beige crystalline powder[1] |
| Melting Point | 47-49 °C[4] |
| Boiling Point | 159-161 °C at 13 mmHg[4] |
| Solubility | Insoluble in water. Soluble in benzene and hexanes.[5] |
| Storage Temperature | Room Temperature, sealed in dry conditions[4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the primary barrier against chemical exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect the eyes from splashes and airborne particles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before use and changed regularly.[6]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of the dust.[6]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to protect the skin.[7] For larger quantities or in situations with a higher risk of spillage, chemical-resistant coveralls may be necessary.[8]
Caption: Safe Handling Workflow for Weighing Powders.
Storage Guidelines
Proper storage is essential for maintaining the chemical's stability and for preventing accidental release.
-
Container: Store this compound in a tightly closed container. * Location: Keep the container in a cool, dry, and well-ventilated area. [9]* Incompatibilities: Store away from strong oxidizing agents. [10][11]* Access: The storage area should be accessible only to authorized personnel.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Spill Cleanup Protocol
For a minor spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity. [12]2. Evacuate: If necessary, evacuate the immediate area. [13]3. PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: Prevent the spread of the powder. [14]5. Cleanup: Gently sweep the solid material into a designated waste container. [10]Avoid creating dust. If appropriate, moisten the material with a suitable solvent to prevent it from becoming airborne. [11]6. Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste. [15]
Caption: Emergency Spill Response Flowchart.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [10]Remove contaminated clothing. [12]If skin irritation occurs, seek medical attention. * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [10][16]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [10]If breathing is difficult, administer oxygen. Seek medical attention. [5]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. [5]Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67663, 4-Fluorobenzophenone. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Ibercal. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
National Purity. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
Sources
- 1. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 4-Fluorobenzophenone | 345-83-5 [chemicalbook.com]
- 5. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. falseguridad.com [falseguridad.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. umanitoba.ca [umanitoba.ca]
- 14. acs.org [acs.org]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Improved Yield of 4-Acetoxy-4'-fluorobenzophenone
Welcome to the technical support center for the synthesis of 4-acetoxy-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and achieve higher yields. This document is structured to address specific experimental challenges, offering explanations grounded in chemical principles and field-proven insights.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-step process. This approach ensures a higher yield and purity of the final product by circumventing potential side reactions and catalyst inhibition associated with a direct Friedel-Crafts reaction on a substrate bearing an acetoxy group.
The overall synthetic workflow is as follows:
Caption: Two-step synthesis of this compound.
This guide is divided into two main sections, each addressing a critical step of the synthesis, followed by a comprehensive troubleshooting guide.
II. Step 1: Synthesis of 4-Hydroxy-4'-fluorobenzophenone via Friedel-Crafts Acylation
The initial and most crucial step is the Friedel-Crafts acylation of fluorobenzene with 4-hydroxybenzoic acid. The success of this step dictates the overall yield and purity of the final product.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
4-Hydroxybenzoic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring under a nitrogen atmosphere. The mixture will generate some heat.
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Acid Chloride Formation (in situ): Add 4-hydroxybenzoic acid to the suspension. Stir the mixture at room temperature for 30 minutes to allow for the formation of the acylium ion precursor.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add fluorobenzene dropwise to the reaction mixture over 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This will quench the reaction and dissolve the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Neutralization and Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-4'-fluorobenzophenone.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: Anhydrous AlCl₃ is highly hygroscopic. Moisture deactivates the catalyst. 2. Poor Quality Reagents: Impurities in fluorobenzene or 4-hydroxybenzoic acid can interfere with the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may be slow to proceed. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Purify starting materials if necessary. Fluorobenzene can be distilled, and 4-hydroxybenzoic acid can be recrystallized. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to reflux or extending the reaction time. |
| Formation of Multiple Products (Isomers) | Ortho- and Meta- Isomer Formation: The fluorine atom is an ortho-, para-directing group. While the para- product is sterically favored, some ortho- isomer can form. The benzoyl group is a deactivating group, which can influence regioselectivity.[1] | Optimize reaction temperature. Lower temperatures (0 °C to room temperature) generally favor the formation of the para-isomer. Higher temperatures can lead to a less selective reaction.[2] |
| Dark-colored Reaction Mixture/Polymerization | Excessive Heat or High Catalyst Concentration: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature can lead to polymerization and charring. | Maintain strict temperature control, especially during the addition of reagents. Add the catalyst in portions to a cooled solution of the reactants. |
| Difficult Work-up/Emulsion Formation | Aluminum Hydroxide Precipitation: The quenching step with water can form gelatinous aluminum hydroxide, which can complicate extractions. | Quench the reaction with a dilute acid solution (e.g., 2M HCl) instead of pure water. This helps to keep the aluminum salts dissolved in the aqueous phase. |
III. Step 2: Acetylation of 4-Hydroxy-4'-fluorobenzophenone
The second step involves the acetylation of the hydroxyl group of the intermediate to yield the final product, this compound. This is a relatively straightforward esterification reaction.
Experimental Protocol: Acetylation
Materials:
-
4-Hydroxy-4'-fluorobenzophenone
-
Acetic Anhydride
-
Pyridine or Triethylamine (as a catalyst and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-4'-fluorobenzophenone in anhydrous DCM or THF.
-
Base and Acetylating Agent Addition: Add pyridine or triethylamine to the solution, followed by the dropwise addition of acetic anhydride at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly add water to the reaction mixture to quench the excess acetic anhydride.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine. If pyridine was used, an additional wash with saturated CuSO₄ solution can help remove residual pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Troubleshooting Guide: Acetylation
| Problem | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | 1. Insufficient Acetylating Agent: The molar ratio of acetic anhydride may be too low. 2. Inactive Catalyst/Base: The base (pyridine or triethylamine) may be of poor quality or used in insufficient amounts. | 1. Use a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents). 2. Use a fresh, anhydrous grade of the base. Ensure at least a stoichiometric amount is used to neutralize the acetic acid byproduct. |
| Low Yield after Work-up | Product Hydrolysis: The acetoxy group can be hydrolyzed back to the hydroxyl group if exposed to strongly acidic or basic conditions for an extended period during work-up. | Perform the work-up promptly and use mild conditions. Neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases. |
| Product is Oily and Difficult to Crystallize | Presence of Impurities: Residual starting material, acetic anhydride, or pyridine can act as impurities that inhibit crystallization. | Ensure the work-up is thorough to remove all water-soluble impurities. If the product remains oily, purify by column chromatography before attempting recrystallization. |
IV. Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. Below are the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| Melting Point | Expected to be a crystalline solid. The melting point of the related 4-fluorobenzophenone is 45-49 °C.[3] The introduction of the acetoxy group will alter this. |
| ¹H NMR | Protons on the fluorinated ring will appear as doublets or multiplets due to coupling with fluorine. Protons on the acetoxy-substituted ring will show characteristic aromatic signals. A singlet corresponding to the methyl protons of the acetoxy group is expected around δ 2.3 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon of the ketone is expected around 195 ppm. A signal for the carbonyl carbon of the ester is expected around 169 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. |
| IR Spectroscopy | A strong absorption band for the ketone C=O stretch is expected around 1660 cm⁻¹. A strong absorption band for the ester C=O stretch is expected around 1760 cm⁻¹. A C-F stretching band will also be present. |
V. Frequently Asked Questions (FAQs)
Q1: Can I perform a one-step synthesis of this compound using 4-acetoxybenzoic acid in a Friedel-Crafts reaction?
A1: While theoretically possible, it is not recommended. The acetoxy group is an electron-withdrawing group, which deactivates the aromatic ring of the 4-acetoxybenzoyl chloride, making the Friedel-Crafts reaction less efficient.[4] Furthermore, the Lewis acid catalyst can complex with the ester carbonyl, requiring a larger amount of catalyst and potentially leading to side reactions. The two-step approach via the 4-hydroxy intermediate is generally more reliable and results in a higher overall yield.
Q2: My yield of 4-hydroxy-4'-fluorobenzophenone is consistently low. What is the most likely reason?
A2: The most common culprit for low yields in Friedel-Crafts acylations is the deactivation of the aluminum chloride catalyst by moisture.[5] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. Another possibility is suboptimal reaction temperature or time.
Q3: I am having trouble separating the ortho- and para-isomers of 4-hydroxy-4'-fluorobenzophenone. What is the best method?
A3: The separation of ortho- and para-isomers can be challenging due to their similar polarities. Careful column chromatography using a long column and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) can be effective. Alternatively, fractional crystallization from a suitable solvent system may also achieve separation, as the para-isomer is often less soluble and will crystallize out first.
Q4: During the acetylation step, my reaction mixture turns dark. Is this normal?
A4: A slight darkening of the reaction mixture during acetylation with pyridine can occur. However, a significant color change to dark brown or black may indicate decomposition, possibly due to impurities or excessive heat. Ensure your starting material is pure and maintain the reaction at room temperature.
Q5: What are the key safety precautions for this synthesis?
A5: Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood. Pyridine has a strong, unpleasant odor and is flammable and toxic. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
VI. References
-
PubChem. 4-Fluorobenzophenone. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
ATB (Automated Topology Builder). 4-Chlorobenzophenone. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]
-
Oregon State University. Experimental Chemistry II. [Link]
Sources
- 1. 4-Chlorobenzophenone | C13H9ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Fluorobenzophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 5. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing stability and degradation issues of 4-acetoxy-4'-fluorobenzophenone
Welcome to the technical support center for 4-acetoxy-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound, offering explanations for the underlying causes and providing actionable protocols to mitigate these problems.
Issue 1: Inconsistent Assay Results and Appearance of a New Peak in HPLC Analysis
Q: My assay results for this compound are showing a decrease in the main peak area over time, with the concurrent appearance of a more polar peak in my reverse-phase HPLC chromatogram. What is happening and how can I prevent it?
A: This is a classic sign of hydrolysis of the acetyl group, a common degradation pathway for acetoxy-containing compounds, especially in the presence of moisture or under non-neutral pH conditions. The primary degradation product is 4-hydroxy-4'-fluorobenzophenone, which is more polar and thus exhibits a shorter retention time on a C18 column.
Causality Explained: The ester linkage in the acetoxy group is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions. The degradation product, 4-hydroxy-4'-fluorobenzophenone, has significantly different physicochemical properties, which can impact your experimental outcomes. The first step in the degradation of similar parabens (which are also esters of 4-hydroxybenzoic acid) is the hydrolysis of the ester bond to form 4-hydroxybenzoic acid[1].
Mitigation Protocol:
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents for all stock solutions and reaction mixtures.
-
If aqueous buffers are necessary, prepare them fresh using high-purity water and degas them thoroughly.
-
Maintain the pH of your solutions as close to neutral (pH 6-7) as possible, unless your experimental conditions require otherwise.
-
-
Storage of Solutions:
-
Store stock solutions in a desiccator at -20°C.
-
For working solutions, prepare them fresh daily and keep them on ice during use.
-
-
Forced Degradation Study for Confirmation:
-
To confirm that the new peak is indeed the hydrolysis product, you can perform a forced degradation study.[2][3]
-
Acidic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Keep at room temperature for 1-2 hours.
-
Analyze the stressed samples by HPLC. The retention time of the major degradation peak should match the unknown peak in your experimental samples.
-
Workflow for Investigating Hydrolysis:
Caption: Troubleshooting workflow for suspected hydrolysis.
Issue 2: Yellowing of Solid Compound and Broadening of HPLC Peaks After Exposure to Light
Q: I've noticed that my solid sample of this compound has started to turn yellow after being left on the lab bench. When I analyze it by HPLC, the main peak is broader and there are several small, poorly resolved peaks. What could be the cause?
A: This is indicative of photodegradation. Benzophenone and its derivatives are known to be photosensitive, and exposure to UV light (including ambient laboratory light) can induce photochemical reactions.[4] The yellowing is a common sign of the formation of colored degradation products. The peak broadening and additional small peaks suggest the formation of a complex mixture of photoproducts.
Causality Explained: The benzophenone core can absorb UV radiation, leading to the formation of an excited triplet state. This highly reactive species can then undergo various reactions, including hydrogen abstraction from solvent or other molecules, leading to the formation of radical species. These radicals can then combine to form a variety of dimeric and polymeric products. For related benzophenones, photodegradation can also involve hydroxylation and dehalogenation.[5]
Mitigation Protocol:
-
Storage and Handling:
-
Always store solid this compound in an amber vial to protect it from light.[6]
-
Store the vial in a dark place, such as a cabinet or drawer. For long-term storage, keep it in a refrigerator or freezer.
-
When weighing or handling the compound, minimize its exposure to direct light. Work in a dimly lit area or use yellow light if possible.
-
-
Experimental Setup:
-
When running experiments in solution, use amber glassware or wrap your reaction vessels in aluminum foil.
-
If your experimental setup requires exposure to light (e.g., in cell culture), be aware of the potential for photodegradation and include appropriate controls (e.g., a dark control).
-
Diagram of Photodegradation Pathway:
Caption: Simplified photodegradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term stability, store the solid compound in a tightly sealed amber glass vial at -20°C, protected from light and moisture.[6][7] For short-term laboratory use, storage at 2-8°C in a desiccator is acceptable.
Q2: What is the expected thermal stability of this compound?
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A: A stability-indicating HPLC method with UV detection is the most common and effective technique.[10][] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point. For definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[5][]
Q4: Are there any known incompatibilities with common excipients?
A: Due to the potential for hydrolysis, avoid excipients that are hygroscopic or have a high water content.[12] Additionally, strongly acidic or basic excipients could catalyze the degradation of the acetoxy group. It is also advisable to be cautious with excipients that may contain reactive functional groups. Compatibility studies with your specific formulation are always recommended.
Q5: What are the likely degradation products I should be looking for?
A: Based on the structure, the two primary degradation pathways are hydrolysis and photodegradation.
| Degradation Pathway | Primary Degradation Product(s) |
| Hydrolysis | 4-Hydroxy-4'-fluorobenzophenone, Acetic Acid |
| Photodegradation | A complex mixture including hydroxylated derivatives, dehalogenated species, and dimers/polymers.[4][5] |
Table 1: Potential Degradation Products of this compound.
References
- DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- Experimental Chemistry II - Oregon St
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
- Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone - Benchchem.
- 4-Fluorobenzophenone(345-83-5) - ChemicalBook.
- 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem.
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degrad
- Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging - ResearchG
- 4,4'-Difluorobenzophenone 104990 - Safety D
- Degradation Product Analysis Services - BOC Sciences.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
Sources
- 1. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
interpreting unexpected experimental outcomes with 4-acetoxy-4'-fluorobenzophenone
Welcome to the technical support center for 4-acetoxy-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common and unexpected experimental outcomes through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes
This section provides a systematic approach to diagnosing and resolving issues that may arise during the synthesis and handling of this compound.
Issue 1: Low or No Yield of this compound During Synthesis
The primary synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 4-acetoxybenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Low yields are a common challenge and can often be traced back to specific reaction parameters.
Possible Causes and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst is extremely sensitive to moisture. Any water in the reaction system will deactivate the catalyst.
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.
-
Protocol: Start with at least 1.1 equivalents of AlCl₃ relative to the 4-acetoxybenzoyl chloride. If the yield is still low, consider a gradual increase to 1.5 equivalents.
-
-
Deactivated Aromatic Ring: While fluorobenzene is suitable for Friedel-Crafts acylation, the presence of strongly deactivating groups would hinder the reaction.[1][2] Ensure your starting fluorobenzene is free from such impurities.
-
Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and degradation.
-
Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Start the reaction at 0°C during the addition of reagents and then allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be applied.
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Issue 2: Presence of Unexpected Side Products in the Final Product
The appearance of unexpected spots on a TLC plate or extra peaks in your analytical data (HPLC, GC-MS, NMR) indicates the formation of side products.
Common Side Products and Their Identification:
| Side Product | Identification | Mitigation Strategies |
| 2-Acetoxy-4'-fluorobenzophenone (ortho-isomer) | Can be co-eluted with the para-isomer. Look for complex splitting patterns in the aromatic region of the ¹H NMR spectrum. | Use a bulkier Lewis acid to sterically hinder ortho-acylation. Lowering the reaction temperature can also improve para-selectivity.[3] |
| 4-Hydroxy-4'-fluorobenzophenone | This is the hydrolysis product of the desired compound. It will have a different retention time in HPLC and a characteristic broad -OH peak in the IR spectrum. The ¹H NMR will show a phenolic proton signal.[4] | This can form during aqueous work-up, especially under basic conditions. Use a mildly acidic quench (e.g., dilute HCl in ice water) and avoid prolonged exposure to basic solutions. |
| Diacylated products | Higher molecular weight peaks in mass spectrometry. Less common as the first acyl group deactivates the ring.[3] | Use a stoichiometric excess of fluorobenzene relative to the acylating agent. |
Analytical Protocol for Impurity Profiling:
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the desired product from its potential impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at 254 nm.
-
Standard Preparation: If possible, synthesize or obtain standards of the expected impurities for confirmation of retention times.
Issue 3: Product Degradation Upon Storage or During Subsequent Reactions
This compound contains an ester linkage that is susceptible to hydrolysis.
Factors Influencing Stability:
-
pH: The ester is most stable at a slightly acidic to neutral pH. It will hydrolyze under both strongly acidic and, more rapidly, basic conditions.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Moisture: The presence of water is necessary for hydrolysis.
Recommendations for Storage and Handling:
-
Store the solid compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
-
In solution, use aprotic solvents. If aqueous solutions are necessary, buffer them to a pH between 4 and 6.
-
For reactions where the acetoxy group needs to be preserved, avoid reagents and conditions that are strongly acidic or basic.
Visualizing the Hydrolysis Pathway
Sources
Technical Support Center: High-Purity 4-acetoxy-4'-fluorobenzophenone Purification
Welcome to the technical support guide for the purification of 4-acetoxy-4'-fluorobenzophenone. This resource is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from altering reaction kinetics to introducing artifacts in biological assays.
This guide provides a series of frequently asked questions (FAQs) for common issues and in-depth troubleshooting protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound should be a crystalline solid, typically appearing as a light beige or white powder. While specific melting point data for this exact compound is not widely published, related structures like 4-fluorobenzophenone melt at 47-49 °C.[1] The introduction of the acetoxy group would be expected to alter this value. Accurate melting point determination is a crucial first indicator of purity; a broad melting range or a value that deviates significantly from a trusted reference standard suggests the presence of impurities.
Q2: My crude product is an oil or a waxy, low-melting solid. What is the likely cause?
This is a common issue and typically points to the presence of residual solvents or impurities that are depressing the melting point. Common culprits include:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., dichloromethane, diethyl ether) or purification solvents (e.g., hexanes, ethyl acetate).
-
Unreacted Starting Materials: Such as 4-fluorophenyl acetate or benzoyl chloride derivatives.
-
Ortho- Isomer Byproduct: Friedel-Crafts acylation can sometimes yield a minor amount of the ortho-acylated product, which may have a lower melting point and interfere with the crystallization of the desired para-isomer.[2]
-
Excess Acylating Agent: Residual acetic anhydride or acetyl chloride can also lead to an oily consistency.
Solution: Begin by ensuring the product is thoroughly dried under high vacuum. If the issue persists, proceed to the purification protocols outlined in Section 2.
Q3: What are the most common impurities to expect from a Friedel-Crafts synthesis route?
The synthesis of benzophenone derivatives via Friedel-Crafts acylation is robust but can generate several predictable impurities.[3][4]
-
Unreacted Starting Materials: Fluorobenzene and the acylating agent (e.g., 4-acetoxybenzoyl chloride).
-
Positional Isomers: Primarily the ortho-substituted isomer, as the fluorine atom is an ortho-, para-director.[2]
-
Hydrolysis Product (4-hydroxy-4'-fluorobenzophenone): The acetoxy ester group is susceptible to hydrolysis back to a phenol, especially during aqueous workup if conditions are not neutral or if the product is exposed to moisture for extended periods.[5][6][7] This phenolic impurity is particularly problematic as it can be difficult to remove.
-
Polyacylated Products: While the acylated product is generally deactivated to further substitution, forcing conditions can sometimes lead to diacylation.[4][8]
Q4: What Thin-Layer Chromatography (TLC) system is recommended for monitoring purity?
A non-polar solvent system is generally effective for benzophenone derivatives.[9] A good starting point is a mixture of Hexanes:Ethyl Acetate (4:1 v/v) .
-
Visualization: The benzophenone core is highly UV-active, making visualization under a 254 nm UV lamp the primary method.[10][11]
-
Impurity Identification:
-
The desired product, being moderately polar, should have an intermediate Rf value.
-
Less polar impurities (like residual fluorobenzene or biphenyl byproducts) will have a higher Rf.
-
More polar impurities (like the hydrolyzed 4-hydroxy-4'-fluorobenzophenone) will have a lower Rf and may streak if not fully dissolved.
-
Section 2: Troubleshooting & Purification Protocols
This section provides detailed, step-by-step protocols to address specific purification challenges. The choice of method depends on the nature and quantity of the impurities present, as determined by preliminary analysis (e.g., TLC, NMR).
Workflow: Selecting a Purification Strategy
This diagram outlines a logical approach to refining your crude product.
Caption: Decision tree for purification protocol selection.
Problem 1: Low Purity After Initial Synthesis (Residual Starting Materials/Byproducts)
If TLC analysis shows multiple spots, a more rigorous purification method than simple filtration is required.
Protocol 2.1: Optimized Recrystallization
-
Underlying Principle: This technique relies on the solubility difference between the desired compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.
-
Scientist's Note: For benzophenone derivatives, moderately polar solvents or mixed solvent systems are often effective. Ethanol has been successfully used for recrystallizing similar compounds.[3][12]
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected recrystallization solvent (see Table 1) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
|---|---|
| Ethanol | Benzophenones often show good solubility in hot ethanol and lower solubility upon cooling.[12] |
| Isopropanol | Similar properties to ethanol, can be a good alternative. |
| Hexanes / Ethyl Acetate | Start with a high ratio of hexanes and add ethyl acetate dropwise to the heated mixture until the solid dissolves. This is excellent for tuning polarity. |
| Toluene | A less polar option that can be effective if non-polar impurities are the main issue. |
Protocol 2.2: Flash Column Chromatography
-
Underlying Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[9] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Scientist's Note: This is the most powerful technique for separating compounds with similar polarities, such as positional isomers.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin running the eluent through the column, collecting fractions in test tubes. A common mobile phase for benzophenones is a gradient of ethyl acetate in hexanes.[9]
-
Monitor Elution: Spot fractions onto a TLC plate to track the separation. Combine the fractions that contain the pure product.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Problem 2: Presence of Hydrolyzed Impurity (4-hydroxy-4'-fluorobenzophenone)
The acetoxy group can be labile, and its hydrolysis to a phenol is a common side reaction.[13] This phenolic impurity (4-hydroxy-4'-fluorobenzophenone) is significantly more polar than the desired product and is acidic.[14][15]
Protocol 2.3: Aqueous Base Wash (Liquid-Liquid Extraction)
-
Underlying Principle: This acid-base extraction leverages the acidic nature of the phenolic impurity. A weak base will deprotonate the phenol, forming a water-soluble phenoxide salt that can be extracted into the aqueous phase, leaving the neutral ester product in the organic phase.
-
Scientist's Note: Using a mild base like sodium bicarbonate is crucial. Strong bases (like NaOH) can catalyze the hydrolysis of the desired ester product, reducing the overall yield.[5][7]
Caption: Workflow for basic aqueous wash to remove phenolic impurities.
Step-by-Step Methodology:
-
Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Allow the layers to separate fully.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Section 3: Purity Assessment
After any purification protocol, it is essential to verify the purity of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Co-spotting with the starting material can confirm its absence.
-
Melting Point: A sharp melting point (range of 1-2 °C) that is consistent with reference values indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities. The presence of a sharp singlet around 2.3 ppm in the ¹H NMR spectrum is characteristic of the acetoxy methyl group. The absence of a broad peak characteristic of a phenolic -OH confirms the removal of the hydrolyzed impurity.
By following these troubleshooting guides and protocols, researchers can effectively address common purification challenges and obtain high-purity this compound suitable for demanding scientific applications.
References
-
PubChem. (n.d.). 4-Fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Oregon State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
LookChem. (n.d.). Cas 404-15-9, 1-ACETOXY-4-FLUOROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
PubChem. (n.d.). 4-Fluoro-4'-hydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
YouTube. (2020). Reduction of benzophenone Overview Q&A. Retrieved from [Link]
-
MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
- Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
Scholars Research Library. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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impact of reaction parameters on the formation of 4-acetoxy-4'-fluorobenzophenone
Welcome to the technical support center for the synthesis of 4-acetoxy-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this important intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and materials. Its preparation typically involves a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with an aromatic ring.[1][2] This guide will explore the critical reaction parameters, potential pitfalls, and solutions to ensure a successful and high-yielding synthesis.
There are two primary synthetic strategies for obtaining this compound:
-
Route A: Friedel-Crafts acylation of fluorobenzene with 4-acetoxybenzoyl chloride. This is a direct approach where the acetylated acyl chloride is used as the acylating agent.
-
Route B: Friedel-Crafts acylation of fluorobenzene with a suitable 4-substituted benzoyl chloride followed by modification. This involves first forming a benzophenone core, followed by functional group manipulation to introduce the acetoxy group. A common variant is the acylation with 4-chlorobenzoyl chloride, followed by nucleophilic substitution and acetylation. Another possibility is the acylation with 4-hydroxybenzoic acid derivatives.[3][4][5]
This guide will primarily focus on the more direct and common Route A , while also addressing potential issues that may arise in related synthetic pathways.
Visualizing the Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent problem in Friedel-Crafts acylation.[6] Several factors can contribute to this issue:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6][7] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[6][8] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating.[9][10] However, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Poor Quality Reagents: The purity of 4-acetoxybenzoyl chloride and fluorobenzene is crucial. Impurities can interfere with the reaction and lead to byproduct formation.
-
Solution: Use high-purity starting materials. If necessary, purify the reagents before use (e.g., distillation of fluorobenzene).
-
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can still arise.[2][8]
-
Isomer Formation: The acylation of fluorobenzene is directed by the fluorine atom, which is an ortho-, para-director. While the para-substituted product (this compound) is typically the major product due to steric hindrance at the ortho position, some ortho-isomer may form.
-
Solution: Optimization of reaction conditions, such as the choice of solvent and Lewis acid, can influence the regioselectivity. For instance, bulkier Lewis acids may favor the formation of the para-isomer.
-
-
Deacetylation: The acetoxy group can be sensitive to the reaction conditions, particularly the presence of a strong Lewis acid. Cleavage of the acetyl group can lead to the formation of 4-hydroxy-4'-fluorobenzophenone.
-
Solution: Use milder Lewis acids if possible (e.g., FeCl₃, ZnCl₂). Alternatively, consider a two-step approach: first, synthesize 4-hydroxy-4'-fluorobenzophenone and then acetylate it in a separate step under milder conditions.
-
-
Side Reactions of the Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction.
-
Solution: Choose an inert solvent. Dichloromethane or 1,2-dichloroethane are common choices. Non-polar solvents like carbon disulfide have also been used, but the solubility of the catalyst-product complex can be an issue.[11]
-
Q3: The reaction seems to stall and does not go to completion. Why is this happening?
Incomplete conversion can be frustrating. Here are some potential causes:
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit.[6][7]
-
Insufficient Reaction Time: Some reactions may require longer periods to reach completion.
-
Solution: Monitor the reaction by TLC. If the reaction appears to have stalled, consider extending the reaction time.
-
-
Product Inhibition: The ketone product forms a complex with the Lewis acid, which can inhibit further reaction.[8]
-
Solution: Ensure a sufficient amount of catalyst is used from the outset.
-
Q4: How do I choose the right Lewis acid catalyst and solvent for my reaction?
The choice of catalyst and solvent is critical for the success of the reaction.
| Lewis Acid Catalyst | Activity | Common Applications & Considerations |
| AlCl₃ | Very High | The most common and reactive catalyst. Can be aggressive and lead to side reactions. Requires strictly anhydrous conditions.[1] |
| FeCl₃ | High | A good alternative to AlCl₃, sometimes offering better selectivity and milder conditions. |
| ZnCl₂ | Moderate | A milder Lewis acid, useful for activated aromatic substrates. |
| BF₃ | High | Often used as a gas or in an etherate complex. Can be effective but requires careful handling. |
| Trifluoromethanesulfonic acid (TfOH) and Rare Earth Triflates | High | Can be used in smaller quantities and may offer better selectivity, especially in solvent-free conditions.[12] |
| Solvent | Properties | Considerations |
| Dichloromethane (DCM) | Inert, good solvent for reactants | A common and effective choice. |
| 1,2-Dichloroethane (DCE) | Similar to DCM, higher boiling point | Useful for reactions requiring higher temperatures. |
| Carbon Disulfide (CS₂) | Non-polar, inert | Can be a good solvent, but the product-catalyst complex may precipitate.[11] Also, highly flammable and toxic. |
| Nitrobenzene | Polar, high boiling point | Can increase the solubility of the reaction complex but can also be reactive under certain conditions.[11] |
Q5: What is the best work-up procedure for a Friedel-Crafts acylation reaction?
A proper work-up is essential to isolate the product and remove the catalyst.
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid.[7] This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7][13]
-
Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-acetoxybenzoyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
In the dropping funnel, prepare a solution of 4-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the flask containing the AlCl₃ suspension to 0-5 °C in an ice bath.
-
Slowly add the solution of 4-acetoxybenzoyl chloride to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Oregon State University. (2006). Experimental Chemistry II. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
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Validation & Comparative
A Comparative In-Depth Analysis of the Biological Activity of 4-Acetoxy-4'-Fluorobenzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of 4-acetoxy-4'-fluorobenzophenone and its analogs, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation.
Introduction to the Benzophenone Scaffold
Benzophenones are diaryl ketones that serve as a versatile platform for drug design due to their synthetic accessibility and the diverse biological activities exhibited by their derivatives.[1] The core structure allows for substitutions on its two phenyl rings, enabling the fine-tuning of its pharmacological properties. The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The acetoxy group can improve bioavailability and can be hydrolyzed in vivo to the corresponding phenol, which may be the active form of the molecule.
Comparative Biological Activity of this compound Analogs
Anticancer Activity
The anticancer potential of benzophenone analogs has been extensively investigated. The cytotoxicity of these compounds is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence the anticancer activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the cytotoxic effects of some phenylacetamide derivatives.[4] Conversely, the presence of electron-donating groups like methoxy can have varied effects depending on their position.
-
Fluorine Substitution: The presence of a fluorine atom can enhance the anticancer activity of benzophenone derivatives.[5] This is often attributed to fluorine's ability to increase metabolic stability and improve interactions with biological targets.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as azetidinone, into the benzophenone scaffold has been shown to yield compounds with promising anticancer and antimicrobial properties.[6]
Table 1: Comparative Anticancer Activity of Representative Benzophenone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Data not quantified, but potent | [2] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Data not quantified, but potent | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [4] |
Note: The data presented is a synthesis from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. The anti-inflammatory activity of benzophenone analogs is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, using the Griess assay.[7][8]
Structure-Activity Relationship Insights:
-
Inhibition of Inflammatory Mediators: Several substituted benzophenone analogs have demonstrated the ability to inhibit the production of pro-inflammatory mediators like prostaglandins.[9]
-
Fluorine-Containing Derivatives: The introduction of fluorine into benzo[h]quinazoline-2-amine derivatives has been shown to enhance their anti-inflammatory activity and reduce toxicity.[10]
-
Dual Inhibition: Some benzophenone derivatives exhibit a dual mechanism of action by inhibiting both prostaglandin production and neutrophil recruitment, suggesting a more potent anti-inflammatory effect.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzophenone derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.[6] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.[11][12]
Structure-Activity Relationship Insights:
-
Broad-Spectrum Activity: Certain benzophenone analogs fused with heterocyclic moieties like azetidinone have demonstrated broad-spectrum antimicrobial activity.[6]
-
Gram-Positive vs. Gram-Negative Activity: The antimicrobial spectrum can be influenced by the specific substitutions on the benzophenone core. Some derivatives show stronger activity against Gram-positive bacteria.[13]
-
Synergistic Effects: The combination of benzophenone derivatives with existing antibiotics can lead to synergistic effects, potentially overcoming resistance mechanisms.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][14]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a common method for measuring nitrite concentration, a stable and quantifiable breakdown product of nitric oxide.[7][17]
Workflow for Griess Assay
Caption: Workflow of the Griess assay for nitric oxide measurement.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete DMEM.[18]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[18]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzophenone analogs for 2 hours.[18]
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[17]
-
Incubation: Incubate the plate for another 24 hours.[17]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[19]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][20]
Workflow for Broth Microdilution
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzophenone analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).[11] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative analysis, although synthesized from disparate sources, suggests that strategic modifications to the benzophenone core can significantly enhance its anticancer, anti-inflammatory, and antimicrobial properties. The presence of a fluorine atom and the potential for introducing various substituents and heterocyclic moieties offer a vast chemical space for exploration.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish more definitive structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of new and effective drugs to combat a range of diseases. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these crucial biological evaluations.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-acetoxy-4'-fluorobenzophenone
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a novel compound like 4-acetoxy-4'-fluorobenzophenone, a key intermediate or active pharmaceutical ingredient (API), the robustness of the analytical methodology is paramount. This guide provides an in-depth comparison of common analytical techniques for the analysis of this compound and details the critical process of cross-validation to ensure consistency and reliability of results across different methods and laboratories.
The Analytical Imperative: Choosing the Right Tool for the Job
The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For a keto-ester compound like this compound, chromatographic techniques are generally the most suitable for achieving the necessary resolution and quantification. Here, we compare two workhorse methods in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.
Principle of HPLC: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reverse-phase (RP) HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).
Why HPLC for this compound?
-
Suitability for Keto-Esters: Many keto-esters can be analyzed without derivatization, simplifying sample preparation.
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Versatility in Detection: A variety of detectors can be used, with the Diode Array Detector (DAD) or UV detector being common choices for chromophore-containing molecules like benzophenone derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification
GC-MS offers exceptional separation efficiency and provides structural information through mass spectrometry, aiding in peak identification and purity assessment.
Principle of GC-MS: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.
Considerations for GC-MS Analysis of this compound:
-
Thermal Stability: A critical consideration is the thermal stability of the analyte. Benzophenone derivatives can be amenable to GC analysis, but the ester group in this compound might be susceptible to degradation at high temperatures.[1] In some cases, derivatization may be necessary to improve volatility and thermal stability.[1][2]
-
High Sensitivity and Specificity: GC-MS provides excellent sensitivity and the mass spectrum serves as a highly specific identifier of the analyte.
Method Validation: The Foundation of Trustworthy Data
Before any analytical method can be used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose.[3][4] Method validation is a documented process that provides evidence that the method is consistently producing reliable results.[3] The key validation parameters, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), are summarized below.[4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | High, due to chromatographic separation and mass spectral identification. | The analyte peak should be well-resolved from other components, and peak purity should be confirmed. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay of an active substance.[4] |
| Accuracy | The closeness of test results to the true value. | The closeness of test results to the true value. | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when method parameters are slightly varied. |
Experimental Protocols: A Practical Approach
The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS.
Protocol 1: Reverse-Phase HPLC-UV Method
1. Instrumentation and Conditions:
- HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile and Water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
3. System Suitability:
- Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
4. Analysis:
- Inject the blank (mobile phase), followed by the standard solutions and the sample solutions.
- Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Protocol 2: GC-MS Method
1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- MS Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Solution: Dissolve the sample in the solvent to achieve a final concentration within the calibration range.
3. Analysis:
- Inject 1 µL of the blank, standard solutions, and sample solutions into the GC-MS system.
- Identify the this compound peak based on its retention time and mass spectrum.
- Quantify using the calibration curve and the peak area of a characteristic ion in SIM mode.
Cross-Validation: Ensuring Inter-Method and Inter-Laboratory Consistency
Cross-validation is the process of comparing results from two different analytical methods or from the same method performed in different laboratories to ensure that the data is comparable.[6][7] This is a critical step when transferring a method, when data from different sources needs to be combined, or when a new method is intended to replace an existing one.[7][8]
The Rationale Behind Cross-Validation
The primary goal of cross-validation is to demonstrate that the two methods or laboratories produce equivalent results.[6] This provides confidence that data generated at different times, by different analysts, or with different equipment are reliable and can be used interchangeably.
Workflow for Cross-Validation of HPLC and GC-MS Methods
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for structural confirmation or the thermal stability of the compound. Regardless of the method chosen, rigorous validation is non-negotiable. Furthermore, when multiple methods or laboratories are involved, a comprehensive cross-validation study is essential to guarantee the consistency and reliability of the analytical data. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their results and make confident, data-driven decisions in the development of new pharmaceutical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
